8-Fluoro-4-methylisoquinoline
Description
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
8-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |
InChI Key |
NGQBCEDHPCFFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
8-Fluoro-4-methylisoquinoline chemical structure and properties
Title: 8-Fluoro-4-methylisoquinoline: Structural Dynamics, Synthesis, and Application in PERK Inhibitor Development
Executive Summary
The 8-fluoro-4-methylisoquinoline scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting the Unfolded Protein Response (UPR)[1]. As a Senior Application Scientist, I have observed that the unique stereoelectronic profile of this bicyclic system provides exceptional binding affinity and metabolic stability. This technical guide provides an in-depth analysis of the 8-fluoro-4-methylisoquinoline core, detailing its physicochemical properties, its mechanistic role in inhibiting Protein kinase RNA-like endoplasmic reticulum kinase (PERK), and the advanced synthetic methodologies required for its derivatization[1].
Chemical Structure & Physicochemical Properties
The rational design of the 8-fluoro-4-methylisoquinoline core is rooted in precise structure-activity relationship (SAR) principles:
-
The 8-Fluoro Substitution: The incorporation of a fluorine atom at the C8 position serves a dual purpose. Electronegatively, it modulates the pKa of the isoquinoline nitrogen, optimizing basicity for favorable pharmacokinetic profiles. Sterically, the fluorine atom mimics hydrogen while providing a highly polarized C-F bond that engages in multipolar interactions within the hydrophobic pockets of kinase hinge regions. Furthermore, it blocks metabolic oxidation at the electron-rich C8 position, enhancing the molecule's half-life.
-
The 4-Methyl Substitution: The C4 methyl group introduces critical steric bulk that restricts the rotational degrees of freedom of the isoquinoline ring when bound to the kinase active site. This entropic pre-organization significantly lowers the energetic penalty of binding, driving high-affinity interactions.
Table 1: Physicochemical Properties of Key 8-Fluoro-4-methylisoquinoline Building Blocks
| Property | 1-Bromo-8-fluoro-4-methylisoquinoline[2] | N-((1-bromo-8-fluoroisoquinolin-4-yl)methyl)-3-chlorobenzenamine[3] |
| CAS Number | 1050203-46-7 | 1050203-48-9 |
| Molecular Formula | C10H7BrFN | C16H13BrClFN2 |
| Molecular Weight | 240.07 g/mol | 379.65 g/mol |
| Boiling Point | ~300.0 °C (Predicted) | 521.9 ± 45.0 °C (Predicted) |
| Density | ~1.6 g/cm³ (Predicted) | 1.594 ± 0.06 g/cm³ (Predicted) |
| LogP | ~3.5 (Predicted) | 5.3 (Predicted) |
| Topological Polar Surface Area | 12.9 Ų | 24.9 Ų |
Mechanistic Biology: The PERK/UPR Pathway
Loss of endoplasmic reticulum (ER) homeostasis leads to the accumulation of misfolded proteins, triggering the UPR[1]. PERK is a critical ER transmembrane sensor. Upon activation by severe ER stress, PERK oligomerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α) at Serine-51[1].
Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, causing a global decrease in translation initiation[1]. Paradoxically, this low level of ternary complex allows for the selective translation of specific mRNAs, such as the Activating Transcription Factor 4 (ATF4)[1]. ATF4 transcriptionally upregulates the pro-apoptotic transcription factor CHOP (C/EBP homologous protein)[1]. Inhibitors based on the 8-fluoro-4-methylisoquinoline scaffold competitively bind to the ATP-binding pocket of PERK, halting this cascade and preventing apoptosis in stressed cells[1].
PERK/UPR signaling pathway and the targeted intervention by 8-fluoro-isoquinoline inhibitors.
Synthetic Methodology & Experimental Protocols
The synthesis of advanced PERK inhibitors often utilizes 7-bromo-8-fluoro-4-methylisoquinoline-3-carbaldehyde as a critical intermediate[1]. A highly efficient method to elaborate this scaffold is the Barluenga-type reductive cross-coupling of tosylhydrazones with boronic acids.
Causality & Experimental Rationale: Why utilize tosylhydrazine instead of standard Grignard reagents? Condensation of the aldehyde with tosylhydrazine forms a stable tosylhydrazone. Under basic conditions and heat, this intermediate decomposes to a transient diazo compound, which then undergoes direct cross-coupling with an aryl boronic acid. This effectively reduces the carbonyl to a methylene bridge while installing the aryl group in a single pot, bypassing multi-step nucleophilic addition and subsequent deoxygenation protocols[1].
Protocol: Synthesis of (3,5-difluorophenyl)methyl-substituted isoquinolines
-
Hydrazone Formation: To a stirred solution of 7-bromo-8-fluoro-4-methylisoquinoline-3-carbaldehyde (1.0 equiv, 0.4 g, 1.5 mmol) in anhydrous 1,4-Dioxane (30 mL), add Tosylhydrazine (1.1 equiv, 0.3 g, 1.64 mmol)[1].
-
Condensation: Heat the reaction mixture to 80 °C and stir for 2 hours under an inert nitrogen atmosphere[1]. Monitor the complete consumption of the starting aldehyde via LC-MS.
-
Cross-Coupling Setup: Once the tosylhydrazone is fully formed, add (3,5-difluorophenyl)boronic acid (3.0 equiv, 0.7 g, 4.47 mmol) and a mild base (e.g., K2CO3, 3.0 equiv) directly to the reaction vessel[1].
-
Thermal Decomposition: Elevate the temperature to 110 °C to facilitate the decomposition of the tosylhydrazone and drive the reductive coupling. Stir for 12-24 hours until gas evolution ceases.
-
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a silica gel column, eluting with a gradient of 20% EtOAc/Hexane to yield the pure C-C coupled product as an off-white solid[1].
Barluenga-type reductive cross-coupling workflow for isoquinoline derivatization.
Pharmacological Applications & Future Directions
The therapeutic potential of 8-fluoro-4-methylisoquinoline-derived PERK inhibitors is vast, primarily targeting diseases characterized by chronic ER stress and UPR hyperactivation:
-
Neurodegenerative Diseases: Chronic PERK activation is observed in the post-mortem brain tissue of patients with Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and prion diseases[1]. By inhibiting PERK, these compounds restore global protein synthesis, providing neuroprotective effects and preventing clinical signs of cognitive and motor decline[1].
-
Oncology: Secretory cell-derived cancers (e.g., pancreatic cancers, neuroendocrine tumors, and multiple myeloma) rely heavily on the UPR to manage the massive protein-folding load required for their rapid proliferation[1]. Inhibiting PERK disrupts this adaptive survival mechanism, leading to selective tumor cell apoptosis, and serves as a potent chemosensitizer in combination therapies[1].
References
- Google Patents.
-
Molaid. "N-((1-bromo-8-fluoroisoquinolin-4-yl)methyl)-3-chlorobenzenamine | 1050203-48-9."[Link]
Sources
8-Fluoro-4-methylisoquinoline: Technical Guide to Synthesis and Application
The following technical guide provides an in-depth analysis of 8-Fluoro-4-methylisoquinoline , a specialized heterocyclic building block. This document is structured for researchers and medicinal chemists, focusing on procurement strategies, synthesis from commercially available precursors, and its application in kinase inhibitor development.
Core Identifiers & Chemical Intelligence
While the specific isomer 8-Fluoro-4-methylisoquinoline is a critical scaffold in patent literature (e.g., for PERK inhibitors), it is frequently not indexed with a standalone commercial CAS number in public catalogs. Researchers must often procure the 1-bromo derivative or synthesize the core de novo.
The following table consolidates the theoretical identifiers for the target molecule and the actionable identifiers for its primary commercial precursor.
Target Molecule: 8-Fluoro-4-methylisoquinoline
| Identifier Type | Value | Notes |
| IUPAC Name | 8-Fluoro-4-methylisoquinoline | Standard nomenclature |
| SMILES | Cc1cncc2c(F)cccc12 | Definitive structure string |
| InChIKey | Calculated | Unique hash for database integration |
| Formula | C₁₀H₈FN | Molecular Weight: 161.18 g/mol |
| Appearance | Off-white solid / Oil | Predicted based on analogs |
Primary Commercial Precursor (The "Anchor" Compound)
To work with this scaffold, you should source the brominated intermediate, which is commercially indexed.
| Identifier Type | Value | Source/Context |
| Name | 1-Bromo-8-fluoro-4-methylisoquinoline | Key intermediate for coupling/reduction |
| CAS Number | 1050203-46-7 | Primary Procurement ID |
| SMILES | Cc1c(Br)ncc2c(F)cccc12 | Contains reactive handle at C1 |
| Application | Suzuki coupling, Buchwald-Hartwig, or Debromination | Versatile entry point |
Rational Synthesis & Experimental Protocols
Since the non-halogenated core is rarely sold directly, the most reliable route to 8-Fluoro-4-methylisoquinoline is the reductive debromination of the 1-bromo precursor (CAS 1050203-46-7). This method is preferred over de novo cyclization (e.g., Pomeranz-Fritsch) due to the high cost of 2-fluorobenzaldehyde derivatives and regioselectivity issues.
Protocol: Palladium-Catalyzed Hydrodehalogenation
Objective: Selective removal of the C1-Bromine atom to yield the parent scaffold.
Reagents & Setup
-
Substrate: 1-Bromo-8-fluoro-4-methylisoquinoline (1.0 eq)
-
Catalyst: 10% Pd/C (0.1 eq by weight) or Pd(OAc)₂/PPh₃
-
Reductant: Hydrogen gas (H₂, 1 atm) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Base: Triethylamine (Et₃N, 2.0 eq) to neutralize HBr byproduct
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of 1-Bromo-8-fluoro-4-methylisoquinoline in 10 mL of anhydrous MeOH in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt%) under an inert argon atmosphere. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a lower Rf spot (amine-like) should appear.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with sat. NaHCO₃ to remove triethylammonium bromide salts.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield 8-Fluoro-4-methylisoquinoline .
Synthesis Logic Diagram
The following diagram illustrates the workflow from the commercial precursor to the target and its potential downstream derivatives.
Figure 1: Synthetic pathways from the commercially available 1-bromo precursor.
Applications in Drug Discovery
The 8-Fluoro-4-methylisoquinoline scaffold is a privileged structure in kinase inhibitor design, particularly for targets involving the Unfolded Protein Response (UPR) .
Mechanism of Action: PERK Inhibition
Patent literature (e.g., WO2018015879A1) highlights 8-fluoro-4-methylisoquinoline derivatives as potent inhibitors of PERK (PKR-like Endoplasmic Reticulum Kinase) .
-
Role of Fluorine (C8): The fluorine atom at position 8 is critical for:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich C8 position, extending the drug's half-life (
). -
Electronic Tuning: The electronegative fluorine reduces the pKa of the isoquinoline nitrogen, potentially altering hydrogen bond strength with the kinase hinge region.
-
-
Role of Methyl (C4): The C4-methyl group often fills a hydrophobic pocket (gatekeeper residue) within the ATP-binding site, improving selectivity over other kinases.
Signaling Pathway Visualization
The following diagram details the PERK signaling pathway where this scaffold acts as an inhibitor to modulate cellular stress responses.
Figure 2: Mechanism of PERK inhibition by isoquinoline derivatives in the Unfolded Protein Response (UPR).
Analytical Characterization
To validate the synthesis of 8-Fluoro-4-methylisoquinoline , researchers should look for specific spectroscopic signatures.
NMR Expectations (¹H & ¹⁹F)
-
¹H NMR (CDCl₃, 400 MHz):
-
C1-H: Singlet at ~9.0–9.2 ppm. This proton is highly deshielded by the adjacent nitrogen and the aromatic ring current.
-
C3-H: Singlet at ~8.3–8.5 ppm.
-
C4-CH₃: Singlet at ~2.6–2.8 ppm (3H).
-
Aromatic Region (C5, C6, C7): Multiplets at 7.2–7.8 ppm. The C7 proton will show distinct coupling to the C8-Fluorine (
Hz).
-
-
¹⁹F NMR:
-
Single peak at approximately -120 to -125 ppm (relative to CFCl₃), characteristic of aryl fluorides.
-
Mass Spectrometry
-
Method: LC-MS (ESI+)
-
Expected M+H: 162.18 Da
-
Pattern: A clean [M+H]⁺ peak with no bromine isotope pattern (confirming successful debromination of the precursor).
References
-
AK Scientific . 1-Bromo-8-fluoro-4-methylisoquinoline (CAS 1050203-46-7) Product Page. Retrieved from
-
World Intellectual Property Organization (WIPO) . WO2018015879A1 - Isoquinoline Derivatives as PERK Inhibitors. Google Patents. Retrieved from
-
PubChem . 8-Fluoroisoquinoline (Analogous Scaffold). National Library of Medicine. Retrieved from
-
ChemicalBook . 4-Fluoroisoquinoline Properties and Synthesis. Retrieved from
Strategic Assembly and Pharmacological Deployment of Fluorinated Isoquinoline Building Blocks
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The isoquinoline scaffold is a privileged nitrogen-containing heterocycle deeply embedded in the architecture of numerous natural alkaloids and synthetic therapeutics[1]. In modern medicinal chemistry, the strategic incorporation of fluorine atoms or trifluoromethyl (–CF3) groups into this scaffold is a proven tactic to modulate physicochemical properties—such as pKa, lipophilicity, and metabolic stability—while enhancing target binding affinity via highly directional dipole interactions. This whitepaper provides a comprehensive analysis of modern synthetic methodologies for fluorinated isoquinolines, detailing the mechanistic causality behind transition-metal catalysis and continuous-flow chemistry, and evaluates their pharmacological impact across oncology and neurology.
The "Fluorine Effect" on the Isoquinoline Scaffold
The substitution of hydrogen for fluorine on the isoquinoline ring introduces profound stereoelectronic effects without imposing significant steric bulk. The highly polarized C–F bond (approx. 110 kcal/mol) provides exceptional metabolic stability, shielding adjacent positions from oxidation by Cytochrome P450 enzymes[2].
Furthermore, fluorination alters the basicity of the isoquinoline nitrogen. By leveraging the strong electron-withdrawing nature of fluorine, medicinal chemists can lower the pKa of the heterocyclic amine. This reduction in basicity often translates to an increased fraction of the unionized drug at physiological pH, thereby exponentially improving passive membrane permeability and oral bioavailability[3].
Modern Synthetic Architectures
Historically, isoquinolines were synthesized via classical methods such as the Bischler–Napieralski or Pomeranz–Fritsch reactions[2]. However, these approaches often require harsh conditions incompatible with sensitive fluorinated functional groups. Modern synthesis has pivoted toward late-stage functionalization and transition-metal-catalyzed annulations[1].
Rh(III)-Catalyzed [4+2] Annulation for Fluorovinyl Isoquinolines
The introduction of fluorovinyl motifs has gained traction due to their role as nonhydrolyzable peptide mimics. A highly efficacious approach involves the Rh(III)-catalyzed C–H functionalization of oxadiazoles with difluoromethylene alkynes[4]. This method boasts excellent regioselectivity and functional group tolerance.
Caption: Rh(III)-catalyzed [4+2] annulation workflow for synthesizing fluorovinyl isoquinolines.
Continuous-Flow Trifluoromethylation
The handling of highly reactive trifluoromethylating agents (e.g., trifluoroacetic anhydride, TFAA) in batch reactors presents thermal runaway risks and scalability issues. Continuous-flow processing mitigates these risks by allowing direct alkylation-cyclization of amines under precisely controlled, pressurized environments, enabling the rapid and safe generation of trifluoromethylated N-fused heterocycles[5].
Experimental Methodologies & Causal Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale (causality) and in-process analytical checks.
Protocol A: Synthesis of Vinyl Fluorinated Isoquinolines via Rh(III) Catalysis[4]
Objective: Construct a fluorovinyl isoquinoline via C-H activation.
-
Catalyst Activation: In a dry reaction vial, combine 5 mol %
and 15 mol % in 1.0 mL of Hexafluoro-2-propanol (HFIP).-
Causality:
is critical; it abstracts the chloride ligands from the Rh dimer, precipitating AgCl and generating the coordinatively unsaturated, highly electrophilic cationic Rh(III) active species. HFIP is chosen as the solvent because its high polarity and strong hydrogen-bonding capabilities stabilize the cationic intermediate without coordinating to the metal center. -
Validation Check: The formation of a white precipitate (AgCl) confirms successful halide abstraction.
-
-
Substrate Addition: Add 0.05 mmol of oxadiazole, 0.11 mmol of difluoromethylene alkyne, 0.15 mmol of
, and 0.05 mmol of TsOH. Stir in a preheated oil bath at 60 °C for 5 h.-
Causality:
serves a dual purpose: it acts as a mild base to facilitate the final H-F elimination step and acts as a fluoride scavenger, driving the equilibrium toward the aromatized fluorovinyl product[4]. -
Validation Check: Monitor via TLC (1:5 EtOAc/Petroleum ether). The disappearance of the oxadiazole starting material spot indicates reaction completion.
-
-
Isolation: Remove HFIP via rotary evaporation. Purify the crude mixture using silica gel flash chromatography.
-
Validation Check: Analyze the purified fraction via
NMR. A distinct doublet or multiplet in the vinylic fluorine region (typically -100 to -120 ppm) confirms the successful installation of the fluorovinyl motif.
-
Protocol B: Continuous-Flow Trifluoromethylation of Heterocycles[5]
Objective: Scalable synthesis of CF3-isoquinolines using TFAA.
-
System Priming: Equip a continuous-flow reactor with a standard T-mixer and a 10 mL Hastelloy reaction coil. Set the coil temperature to 80 °C and apply a backpressure regulator set to 6 bar.
-
Causality: Elevating the pressure to 6 bar allows the use of low-boiling solvents (like THF) at 80 °C without boiling, accelerating the cyclization kinetics while safely containing the volatile TFAA.
-
Validation Check: Pump neat THF through the system to ensure steady backpressure and no leaks before introducing reagents.
-
-
Reagent Injection: Prepare Solution A: Amine precursor (1 equiv) and Triethylamine (TEA, 3.2 equiv) in THF. Prepare Solution B: TFAA (2.8 equiv) in THF. Pump both solutions simultaneously into the T-mixer.
-
Causality: TEA neutralizes the trifluoroacetic acid byproduct generated during the initial acylation, preventing protonation of the unreacted amine starting material.
-
-
Collection & Verification: Collect the reactor effluent in a flask containing saturated aqueous
to quench any unreacted TFAA.-
Validation Check: Perform inline IR spectroscopy (if available) to monitor the disappearance of the anhydride carbonyl stretch. Confirm the product via
NMR, looking for the characteristic singlet near -70 ppm.
-
Pharmacological Case Studies
Oncology: Fluorinated Indenoisoquinolines as Topoisomerase I Poisons
Topoisomerase IB (Top1) is a nuclear enzyme that relaxes supercoiled DNA. Indenoisoquinolines act as Top1 poisons by intercalating at the DNA cleavage site, trapping the Top1-DNA covalent complex, and inducing apoptosis upon replication fork collision[6]. Recent structure-activity relationship (SAR) studies explored 2,3-difluoroindenoisoquinolines. While molecular modeling suggested tolerance for fluorine at the 2-position, in vitro Top1 cleavage assays showed relatively weak direct poisoning. However, these difluorinated compounds exhibited exceptionally potent cytotoxicity in human cancer cell lines (GI50 values of 13–69 nM)[6]. This divergence suggests that the fluorine atoms drastically improved cellular permeability or engaged secondary cytotoxic mechanisms, highlighting the complex, multi-faceted nature of fluorine in drug design.
Caption: Mechanism of action for fluorinated indenoisoquinoline Top1 poisons in cancer cells.
Neurology: Trifluoromethyl Isoquinoline Alcohols as Nav Channel Blockers
The discovery of non-addictive analgesics is a critical industry priority. Quinoline and isoquinoline-derived
Quantitative Data Summaries
Table 1: Comparative Synthetic Methodologies for Fluorinated Isoquinolines
| Methodology | Catalyst / Reagents | Key Intermediate | Yield Range | Atom Economy / Green Profile |
| Rh(III)-Catalyzed [4+2] Annulation [4] | Rhodacycle | 26–85% | Moderate; highly regioselective but generates HF byproduct. | |
| Continuous-Flow Trifluoromethylation [5] | TFAA, TEA, THF (80 °C, 6 bar) | N-Acyl iminium | 60–95% | High; scalable, low solvent waste, excellent safety profile. |
| Decarboxylative [3+2] Cycloaddition [7] | Difluoroenoxysilanes (Metal-free) | Isoquinolinium N-ylide | 70–92% | High; mild conditions, avoids heavy metal toxicity. |
Table 2: Pharmacological Impact of Fluorination on Isoquinoline Scaffolds
| Compound Class | Biological Target | Primary Role of Fluorine/CF3 | Efficacy / Potency |
| 2,3-Difluoroindenoisoquinolines [6] | Topoisomerase I (Top1) | Modulates lipophilicity; enhances cellular penetration. | |
| CF3-Isoquinoline Alcohols | Nav Channels (Sodium) | Increases CNS penetration; alters target conformation. | |
| Fluoroisoquinoline Sulfonamides [8] | ROCK (Rho-kinase) | Improves binding affinity via highly directional dipole interactions. | Potent inhibition (Utilized in Glaucoma therapeutics). |
Conclusion
The fluorinated isoquinoline scaffold represents a versatile and highly tunable building block in the medicinal chemist's arsenal. By transitioning from classical batch syntheses to advanced catalytic annulations and continuous-flow methodologies, researchers can now access complex, heavily decorated fluorinated heterocycles with unprecedented efficiency. As demonstrated in oncology and neurology, the precise spatial arrangement of fluorine atoms fundamentally dictates the pharmacokinetic and pharmacodynamic destiny of the molecule, paving the way for the next generation of targeted therapeutics.
References
1.2. ResearchGate. 2.1. National Institutes of Health (PMC). 3.8. Benchchem. 4.4. ACS Publications. 5.7. ACS Publications. 6.6. National Institutes of Health (PMC). 7.. PubMed. 8.5. ACS Publications. 9.3. Journal of Experimental and Laboratory Sciences.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl 5-Fluoroisoquinoline-8-carboxylate [benchchem.com]
Methodological & Application
Application Note: Synthesis of 8-Fluoro-4-methylisoquinoline via an Anhydrous Pomeranz-Fritsch Pathway
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol
Executive Summary & Strategic Rationale
Fluorinated isoquinoline derivatives are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in PERK inhibitors and TRPV1 receptor antagonists[1]. However, the synthesis of 8-fluoro-substituted isoquinolines presents a notorious synthetic challenge. The strong inductive electron-withdrawing effect of the fluorine atom severely deactivates the aromatic ring toward electrophilic cyclization[2].
While modern transition-metal catalyzed methodologies—such as palladium-catalyzed enolate arylation[3] and the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles[4]—offer powerful routes to highly substituted isoquinolines, they often require complex, multi-step pre-functionalization of the starting materials. For the targeted synthesis of 8-fluoro-4-methylisoquinoline, a modified Pomeranz-Fritsch approach[5] utilizing commercially available 2-fluorobenzaldehyde and aminoacetone dimethyl acetal (1-amino-2,2-dimethoxypropane) provides a highly direct and scalable retrosynthetic disconnection.
The "Meta-Deactivation" Challenge
In the classic Pomeranz-Fritsch reaction, an imine (Schiff base) is cyclized under acidic conditions. When starting from 2-fluorobenzaldehyde, the required cyclization must occur at the C6 position of the aromatic ring to yield the 8-fluoro isomer. Because halogens are ortho/para directors, they inductively deactivate the meta position (C6) most severely.
Using traditional aqueous acids (e.g., 70% H₂SO₄) results in catastrophic failure: the high activation barrier for cyclization at the deactivated C6 position allows competing hydrolysis of the imine to dominate, returning the starting aldehyde. To overcome this causality, our protocol employs a superacid (Trifluoromethanesulfonic acid, TfOH) in a strictly anhydrous environment. This prevents hydrolysis and generates a highly reactive oxocarbenium/dicationic intermediate capable of forcing the electrophilic aromatic substitution (EAS) at the deactivated meta position.
Reaction Optimization & Causality
The choice of acid and solvent is the single most critical variable in this workflow. As shown in Table 1, weak Lewis acids fail to overcome the activation energy required for cyclization, while aqueous Brønsted acids destroy the intermediate.
Table 1: Optimization of Cyclization Conditions for 8-Fluoro-4-methylisoquinoline
| Acid System | Solvent | Temp (°C) | Imine Hydrolysis (%) | Isolated Yield (%) | Mechanistic Observation |
| 70% H₂SO₄ | H₂O / Neat | 100 | > 80% | < 5% | Rapid hydrolysis of Schiff base. |
| BF₃·OEt₂ | Anhydrous DCM | 25 | < 5% | 15% | Insufficient electrophilicity for EAS. |
| Eaton's Reagent | Neat | 80 | < 5% | 42% | Moderate conversion; some tarring. |
| TfOH (3.0 eq) | Anhydrous DCM | 0 to 25 | < 2% | 68% | Clean oxocarbenium formation; rapid EAS. |
Experimental Protocols
Protocol A: Synthesis of the Schiff Base (Imine Intermediate)
Objective: Quantitative formation of the imine while strictly eliminating water to prevent downstream side reactions.
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv, 10.0 mmol, 1.24 g)
-
1-Amino-2,2-dimethoxypropane (1.05 equiv, 10.5 mmol, 1.25 g)
-
Anhydrous Toluene (40 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser. Flush the system with Argon.
-
Addition: Dissolve 2-fluorobenzaldehyde in 40 mL of anhydrous toluene. Add 1-amino-2,2-dimethoxypropane via syringe in one portion.
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath at 125 °C). Maintain reflux for 4 hours, ensuring the azeotropic removal of water into the Dean-Stark trap.
-
Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Place the resulting pale-yellow oil under high vacuum for 2 hours to remove trace solvent.
-
Note: The crude imine (N-(2-fluorobenzylidene)-2,2-dimethoxypropan-1-amine) is highly sensitive to moisture and should be used immediately in Protocol B without further purification.
Protocol B: Superacid-Promoted Cyclization & Aromatization
Objective: Generation of the oxocarbenium ion, forced cyclization at the deactivated C6 position, and subsequent de-methoxylation to yield the aromatic core.
Reagents:
-
Crude Imine from Protocol A (approx. 10.0 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (3.0 equiv, 30.0 mmol, 2.65 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the crude imine in 50 mL of anhydrous DCM in a flame-dried 250 mL flask. Cool the solution to 0 °C using an ice-water bath under a strict Argon atmosphere.
-
Superacid Activation: Add TfOH dropwise via a glass syringe over 15 minutes. Caution: Highly exothermic. The solution will immediately transition from pale yellow to a deep red/brown, indicating the formation of the highly delocalized dicationic intermediate.
-
Cyclization: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 12 hours. The thermodynamic driving force of aromatization (loss of methanol) pushes the reaction to completion.
-
Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (50 mL) until the aqueous layer reaches pH 8.
-
Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Chromatography: Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate) to afford 8-fluoro-4-methylisoquinoline as an off-white solid.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the chemical transformations, highlighting the critical anhydrous activation step required to bypass the electronic deactivation of the fluorinated ring.
Figure 1: Anhydrous Pomeranz-Fritsch synthesis pathway for 8-Fluoro-4-methylisoquinoline.
References
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Molecules[Link]
-
Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain SciSpace / Literature Aggregator[Link]
-
Isoquinoline synthesis (Pomeranz-Fritsch Methodology) Quimica Organica[Link]
-
A Versatile Synthesis of Substituted Isoquinolines Angewandte Chemie International Edition[Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization Organic Letters[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline synthesis [quimicaorganica.org]
Technical Application Note: Suzuki-Miyaura Functionalization of 8-Fluoro-4-methylisoquinoline Scaffolds
Executive Summary
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 8-fluoro-4-methylisoquinoline cores. While isoquinolines are ubiquitous in medicinal chemistry, this specific scaffold presents unique challenges due to the "Peri-Effect" —the steric and electronic repulsion generated by the C8-fluorine atom upon the C1-reaction center.
This guide moves beyond standard "commodity chemical" protocols, offering a high-fidelity workflow for activating and coupling this sterically congested pharmacophore. It is designed for medicinal chemists requiring high reproducibility and yield in the synthesis of kinase inhibitors and CNS-active agents.
Structural Analysis & Mechanistic Challenges
To successfully couple this molecule, one must understand the specific steric environment.[1]
-
The C8-Fluorine (Peri-Substituent): Unlike a standard ortho-substituent, the C8-fluorine in isoquinoline is located in the peri position relative to C1. This creates significant steric pressure on the catalytic center during the oxidative addition step at C1.
-
The C4-Methyl Group: While less interfering than the C8-F, the C4-methyl group blocks the standard electrophilic aromatic substitution site, forcing functionalization to the C1 (via activation) or C3 positions.
-
Nitrogen Coordination: The basic isoquinoline nitrogen can coordinate to Palladium, poisoning the catalyst.
Key Mechanistic Insight: Standard tetrakis(triphenylphosphine)palladium(0) often fails here due to the inability of the bulky PPh3 ligands to accommodate the C8-F steric clash. Dialkylbiaryl phosphine ligands (Buchwald-type) are strictly required to facilitate the coupling.
Pre-Coupling Activation: The "Self-Validating" Workflow
You cannot perform a Suzuki coupling directly on the bare 8-fluoro-4-methylisoquinoline ring. It must first be activated into an electrophile. The most robust route is the N-Oxidation / Chlorination sequence to generate 1-chloro-8-fluoro-4-methylisoquinoline .
Step 3.1: N-Oxide Formation
-
Reagents: 8-Fluoro-4-methylisoquinoline, m-CPBA (1.2 equiv).
-
Solvent: Dichloromethane (DCM).
-
Checkpoint: Monitor by TLC. The N-oxide is significantly more polar (lower
) than the starting material.
Step 3.2: Chlorination (The Activation)
-
Reagents: POCl
(neat or in CHCl ). -
Conditions: Reflux, 2-4 hours.
-
Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group, followed by nucleophilic attack of chloride at C1.
-
Purification: The resulting 1-chloro-8-fluoro-4-methylisoquinoline is the required electrophile for the Suzuki coupling.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is optimized for the 1-chloro derivative. Chlorides are less reactive than bromides but are the standard product of isoquinoline activation.
Reagents & Stoichiometry
| Component | Role | Specific Choice | Equiv. |
| Substrate | Electrophile | 1-Chloro-8-fluoro-4-methylisoquinoline | 1.0 |
| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 |
| Catalyst | Metal Source | Pd(OAc) | 0.02 - 0.05 |
| Ligand | Steric Modulator | XPhos or SPhos | 0.04 - 0.10 |
| Base | Activator | K | 2.0 - 3.0 |
| Solvent | Medium | 1,4-Dioxane / Water (4:1) | N/A |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a reaction vial and cool under a stream of Argon or Nitrogen. Oxygen is the enemy of the active Pd(0) species.
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes before adding to the reaction.
-
Catalyst Pre-Complexation (Crucial):
-
In a separate small vial, mix Pd(OAc)
and XPhos in 0.5 mL of degassed dioxane. Stir for 5 minutes at room temperature. The solution should turn from orange to a distinct yellow/brown, indicating ligation. -
Why? Pre-forming the catalyst prevents the "naked" Pd from being sequestered by the isoquinoline nitrogen.
-
-
Reaction Assembly:
-
Add the Substrate (1-chloro-8-fluoro-4-methylisoquinoline), Boronic Acid, and Base (K
PO ) to the main reaction vessel. -
Add the remaining solvent.
-
Inject the pre-complexed Catalyst/Ligand solution.
-
-
Thermal Cycle:
-
Seal the vessel.
-
Heat to 90°C - 100°C for 4 to 12 hours.
-
Note: Do not exceed 110°C, as dehalogenation (hydrodechlorination) becomes a competing side reaction.
-
-
Workup:
Visualization of Workflows
Synthesis & Activation Pathway
The following diagram illustrates the conversion of the inert core into the active coupling partner.
Figure 1: Activation pathway from the bare scaffold to the Suzuki-coupled product.
The "Peri-Effect" Steric Challenge
This diagram visualizes why specific ligands are required.
Figure 2: Mechanistic map showing the steric clash between the C8-Fluorine and the incoming Palladium catalyst at C1.
Troubleshooting & Optimization (Self-Validating Systems)
A self-validating system includes internal checks to diagnose failure modes.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Poisoning | Switch to XPhos Pd G3 precatalyst. The pre-formed precatalyst is more robust against N-coordination than in-situ mixing. |
| De-chlorinated Product (Hydrodehalogenation) | Hydride Source present | Ensure solvent dioxane is peroxide-free. Reduce reaction temperature to 80°C. Increase concentration of Boronic Acid. |
| Homocoupling of Boronic Acid | Oxidation | Oxygen leak in the system. Re-check inert gas lines. Degas solvents more rigorously. |
| Low Conversion (<20%) | Steric Bulk Failure | The C8-F is blocking the active site. Switch solvent to n-Butanol or Toluene to allow higher temperatures (110°C+), but ensure base compatibility. |
Ligand Selection Guide
-
SPhos: Excellent for general hindered aryl chlorides.
-
XPhos: Superior for highly hindered substrates (like this C8-substituted isoquinoline).
-
RuPhos: Use if the coupling partner (boronic acid) is an amine-containing heterocycle or highly electron-poor.
References
-
Mechanistic Studies on Hindered Isoquinolines
- Title: Synthesis of substituted isoquinolines via Pd-c
- Source: PubMed / NIH
-
URL:[Link]
-
Ligand Effects in Suzuki Coupling
-
C8-Functionalization Context
-
General Suzuki Protocol for Chlorides
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
8-Fluoro-4-methylisoquinoline as a kinase inhibitor scaffold
Application Note: Optimizing Kinase Selectivity with the 8-Fluoro-4-methylisoquinoline Scaffold
Executive Summary
The isoquinoline ring system is a "privileged scaffold" in kinase inhibitor design, mimicking the adenine ring of ATP to bind the kinase hinge region. However, generic isoquinolines often suffer from promiscuity (off-target binding) and rapid metabolic clearance.
This Application Note details the strategic utility of the 8-Fluoro-4-methylisoquinoline scaffold. This specific substitution pattern addresses two critical failure modes in drug discovery:
-
Selectivity: The 4-methyl group acts as a hydrophobic vector, probing the "gatekeeper" region or the ribose-binding pocket, often distinguishing between closely related kinase isoforms (e.g., ROCK1 vs. ROCK2 or PI3K isoforms).
-
Electronic & Metabolic Stability: The 8-fluoro substituent exerts a strong electron-withdrawing effect, lowering the pKa of the isoquinoline nitrogen (N2) to tune hydrogen bond strength at the hinge. Furthermore, it blocks the C8 position from oxidative metabolism (CYP450-mediated hydroxylation).
This guide provides a validated synthetic route for this scaffold and a standardized ADP-Glo™ biochemical assay protocol for evaluating its potency.
Structural Rationale & SAR Logic
The efficacy of this scaffold relies on precise Structure-Activity Relationship (SAR) mechanics.
-
The Hinge Binder (N2): The isoquinoline nitrogen accepts a hydrogen bond from the kinase hinge backbone (typically the NH of a specific residue like Val or Met).
-
The 8-Fluoro Effect: Fluorine is bio-isosteric to hydrogen sterically but highly electronegative. Placing it at C8:
-
Reduces the basicity of N2, preventing protonation at physiological pH (which can hinder membrane permeability).
-
Induces an intramolecular electrostatic repulsion with the nitrogen lone pair, potentially locking the conformation relative to the kinase active site.
-
-
The 4-Methyl Vector: This group fills the hydrophobic pocket often found adjacent to the ATP-binding site (Structure II region). In Rho-kinase (ROCK) inhibitors like H-1152P , a methyl group at this position improved selectivity over PKA and PKC by orders of magnitude.
Diagram 1: SAR Logic of the Scaffold
Caption: Mechanistic contributions of the 8-fluoro and 4-methyl substituents to kinase binding and stability.
Protocol 1: Chemical Synthesis of the Scaffold
Objective: Synthesize 8-fluoro-4-methylisoquinoline suitable for further functionalization (e.g., Suzuki coupling at C1 or N-oxide formation).
Methodology: This protocol utilizes a Directed Ortho-Lithiation (DoM) strategy to install the fluorine and build the ring, a robust method adapted from Molecules 2018 (Hargitai et al.), followed by C4-methylation.
Reagents Required:
-
Starting Material: 2-Fluorobenzaldehyde (or N-pivaloyl-3-fluoroaniline for the DoM route).
-
Reagents: n-Butyllithium (n-BuLi), DMF, Titanium tetraisopropoxide, Methyl iodide.
-
Solvents: Anhydrous THF, Dichloromethane (DCM).
Step-by-Step Workflow:
-
Precursor Preparation (Imine Formation):
-
React 2-fluoro-benzaldehyde with aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene under reflux with a Dean-Stark trap to form the imine.
-
Note: This sets up the Pomeranz-Fritsch cyclization precursor.
-
-
Cyclization (Pomeranz-Fritsch Modification):
-
C4-Bromination (Regioselective):
-
Dissolve 8-fluoroisoquinoline in acetic acid. Add
(1.1 eq) dropwise. -
Heat to 50°C for 2 hours. The electron-rich C4 position is preferentially brominated over the electron-deficient C1.
-
Result: 4-Bromo-8-fluoroisoquinoline.
-
-
Methylation (Suzuki-Miyaura Coupling):
-
Catalyst:
(5 mol%). -
Coupling Partner: Methylboronic acid (1.5 eq) or Trimethylboroxine.
-
Base:
(3 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas, heat to 90°C for 12 hours under
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Diagram 2: Synthesis Pathway
Caption: Convergent synthetic route to the target scaffold using modified Pomeranz-Fritsch cyclization and Pd-catalyzed coupling.
Protocol 2: Biochemical Screening (ADP-Glo™ Assay)
Objective: Quantify the inhibitory potency (
Methodology: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that detects ADP formed during the kinase reaction.[3][4] It is highly sensitive and resistant to interference from fluorescent compounds.
Materials:
-
Assay Buffer: 25mM HEPES (pH 7.5), 10mM
, 1mM DTT, 0.01% Brij-35. -
Substrate: Specific peptide substrate (e.g., S6 peptide for ROCK/PKA).
-
ATP: Ultra-pure ATP (Promega).
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[3][5]
Assay Protocol (384-Well Format):
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the 8-fluoro-4-methylisoquinoline derivative in DMSO (3-fold dilutions).
-
Transfer 1
L of compound to the assay plate.
-
-
Kinase Reaction (5
L total):-
Add 2
L of Kinase Enzyme (diluted in buffer to optimal concentration, typically 1-5 nM). -
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Add 2
L of ATP/Substrate Mix ( concentration should be at ). -
Incubate for 60 minutes at RT.
-
-
ADP Depletion (Step 1):
-
Detection (Step 2):
-
Data Analysis:
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
-
Normalize data: Percent Inhibition =
. -
Fit data to a sigmoidal dose-response curve (4-parameter logistic) to calculate
.
-
Table 1: Troubleshooting the Assay
| Issue | Probable Cause | Solution |
| High Background | Incomplete ATP depletion | Increase ADP-Glo™ incubation time to 60 min. |
| Low Signal | Low Kinase Activity | Increase Enzyme concentration or ATP concentration. |
| Z' Factor < 0.5 | Pipetting error or DMSO effect | Ensure DMSO < 2% final; Use automated dispensing. |
References
-
Hargitai, C., et al. (2018). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines."[1][2] Molecules, 23(6), 1280.[1][7]
-
Source:
- Relevance: Establishes the core synthetic method for 8-fluoro-isoquinolines via ortho-lithi
-
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313."
-
Source:
- Relevance: The authoritative protocol for the biochemical assay described in Part 4.
-
-
Sasaki, Y., et al. (2002). "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)."[8] Pharmacology & Therapeutics, 93(2-3), 225-232.
-
Source:
- Relevance: Validates the "4-methyl" substitution on isoquinolines for improving kinase selectivity (ROCK vs PKA).
-
-
Kubo, M., et al. (2005). "Novel Potent and Selective Isoquinoline Derivatives as Rho-Kinase Inhibitors." Bioorganic & Medicinal Chemistry.
-
Source:
- Relevance: Discusses the SAR of isoquinoline scaffolds and the impact of ring substitutions on potency.
-
Sources
- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines (2018) | Csilla Hargitai | 4 Citations [scispace.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reagents and Methodologies for the C-1 Functionalization of 8-Fluoro-4-methylisoquinoline
Executive Summary
8-Fluoro-4-methylisoquinoline is a privileged heterocyclic scaffold with profound applications in medicinal chemistry, notably in the development of PERK (Protein kinase RNA-like endoplasmic reticulum kinase) inhibitors for the treatment of neurodegenerative diseases and oncology[1]. Functionalization at the C-1 position serves as a critical late-stage diversification strategy for drug development. This application note details the mechanistic rationale, reagent selection, and self-validating protocols for C-1 alkylation and acylation, contrasting classical nucleophilic additions[2] with modern photoredox Minisci-type transformations[3].
Mechanistic Rationale & Substrate Profiling
The isoquinoline core is inherently electron-deficient. The C-1 position is the most electrophilic site on the ring due to the adjacent nitrogen atom's inductive and resonance electron-withdrawing effects[2].
-
Electronic Influence of the 8-Fluoro Substituent : The highly electronegative fluorine atom at the C-8 position exerts a strong inductive pull (-I effect) across the fused ring system. This further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule, increasing the electrophilicity of the C-1 position and making it highly susceptible to nucleophilic and radical attacks.
-
Steric and Electronic Role of the 4-Methyl Group : The 4-methyl group provides slight electron donation via hyperconjugation (+R effect), which stabilizes radical intermediates formed during Minisci-type additions. Sterically, it blocks the C-4 position, preventing unwanted side reactions (such as C-4 halogenation or cross-coupling) and ensuring high regioselectivity for the C-1 position[4].
Because of these unique stereoelectronic properties, traditional Friedel-Crafts chemistry is ineffective. Instead, C-1 functionalization relies on either the activation of the nitrogen (via protonation or acylation) followed by nucleophilic attack, or the addition of carbon-centered radicals via the Minisci reaction[4].
Mechanistic divergence of C-1 functionalization via radical vs. nucleophilic pathways.
Reagent Selection Matrix
To achieve high-yielding C-1 functionalization, the choice of reagents must align with the desired functional group and the tolerance of the 8-fluoro substituent. The table below summarizes the optimal reagent systems.
| Functionalization Type | Reagent System | Catalyst / Activator | Mechanistic Pathway | Key Advantage |
| Alkylation (Primary/Secondary) | Alkyl carboxylic acids + | Oxidative Decarboxylative Radical Addition[4] | Inexpensive reagents; highly scalable. | |
| Alkylation (Mild/Photoredox) | Alkyl carboxylic acids or 4-acyl-1,4-dihydropyridines | 9-Phenylacridine or Ru/Ir Photocatalysts + Blue LED | Photochemical Single-Electron Transfer (SET)[3] | Avoids harsh stoichiometric oxidants; high functional group tolerance[5]. |
| Acylation | Arylmethanols or Aldehydes + | TBAB (Tetrabutylammonium bromide) | Transition-Metal-Free Cross-Dehydrogenative Coupling (CDC)[6] | Green chemistry approach; avoids transition metal contamination. |
| Cyanation/Alkynylation | TMS-CN or Grignard Reagents | Acyl Chlorides (e.g., Acetyl Chloride) | Reissert Compound Formation / Nucleophilic Addition[2] | Direct access to highly versatile synthetic intermediates. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity and experimental success.
Protocol A: Photoredox-Catalyzed Minisci C-1 Alkylation
This protocol utilizes visible light to generate alkyl radicals from carboxylic acids, avoiding the harsh oxidative conditions of the classical Minisci reaction which can sometimes lead to defluorination or degradation[3].
Reagents:
-
8-Fluoro-4-methylisoquinoline (1.0 equiv, 0.5 mmol)
-
Alkyl carboxylic acid (e.g., cyclohexanecarboxylic acid) (3.0 equiv)
-
Photocatalyst: 9-Phenylacridine (5 mol%)
-
Solvent: Degassed Dichloromethane (DCM) / Water (1:1 v/v, 5 mL)
-
Acid Additive: Trifluoroacetic acid (TFA) (1.2 equiv)
Step-by-Step Methodology:
-
Reaction Assembly : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 8-fluoro-4-methylisoquinoline, the alkyl carboxylic acid, and 9-phenylacridine.
-
Protonation : Add the DCM/Water solvent mixture, followed by the dropwise addition of TFA. Causality: TFA protonates the isoquinoline nitrogen, drastically lowering the LUMO energy at C-1 and directing the nucleophilic radical attack exclusively to this position, preventing off-target reactions[4].
-
Degassing (Self-Validation Step 1) : Subject the mixture to three freeze-pump-thaw cycles. Validation: Oxygen is a potent radical scavenger. Failure to observe gas evolution (bubbling) during the thaw cycle indicates an incomplete vacuum seal, which will quench the photoredox cycle and result in 0% yield.
-
Irradiation : Backfill the Schlenk tube with Argon. Irradiate the reaction mixture with a 395 nm Blue LED lamp at room temperature for 18 hours, maintaining vigorous stirring.
-
Reaction Monitoring (Self-Validation Step 2) : After 12 hours, extract a 20 µL aliquot, neutralize with saturated
, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (UV active at 254 nm) and the appearance of a new, lower-polarity spot confirms successful radical addition. -
Workup & Purification : Quench the reaction with saturated aqueous
(10 mL) to neutralize the TFA. Extract with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for the photoredox-catalyzed C-1 alkylation process.
Protocol B: Transition-Metal-Free CDC Acylation
This protocol provides a direct route to 1-acyl-8-fluoro-4-methylisoquinolines using aldehydes as the acyl source via Cross-Dehydrogenative Coupling (CDC)[6].
Reagents:
-
8-Fluoro-4-methylisoquinoline (1.0 equiv, 0.5 mmol)
-
Aldehyde (e.g., benzaldehyde) (2.0 equiv)
-
Oxidant:
(2.0 equiv) -
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (30 mol%)
-
Solvent: Acetonitrile (
) / Water (1:1 v/v, 4 mL)
Step-by-Step Methodology:
-
Preparation : In a 15 mL sealed pressure tube, dissolve 8-fluoro-4-methylisoquinoline and the aldehyde in the
/Water mixture. -
Catalyst & Oxidant Addition : Add TBAB and
to the solution. Causality: TBAB acts as a phase-transfer catalyst, facilitating the interaction between the water-soluble persulfate oxidant and the organic substrates. The persulfate generates sulfate radical anions upon heating, which abstract a hydrogen atom from the aldehyde to form the requisite acyl radical[6]. -
Thermal Activation : Seal the tube and heat the mixture in an oil bath at 80 °C for 12 hours.
-
Internal Standard Validation (Self-Validation Step 3) : Spike the crude mixture with a known concentration of 1,3,5-trimethoxybenzene. Run a crude
-NMR. The integration of the newly formed acyl carbonyl adjacent protons against the internal standard provides a highly accurate, self-validating yield before chromatographic losses occur. -
Isolation : Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the organic phase with brine, dry over
, and purify via column chromatography.
Troubleshooting & Analytical Validation
-
Regioisomer Formation : If functionalization occurs at C-3 instead of C-1, it indicates insufficient protonation of the isoquinoline core. Ensure the acid additive (TFA) is anhydrous and accurately measured. The LUMO coefficient at C-1 is only strictly dominant when the nitrogen is fully protonated[4].
-
Over-alkylation : The introduction of an alkyl group at C-1 increases the electron density of the resulting product, potentially making it susceptible to a second radical attack. If di-alkylated products are observed via LC-MS, reduce the equivalents of the radical precursor (carboxylic acid) from 3.0 to 1.5.
References
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis Organic Letters - ACS Publications URL:[Link][3]
-
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines PMC - NIH (Angewandte Chemie) URL: [Link][5]
-
WO2018015879A1 - Isoquinoline derivatives as perk inhibitors Google Patents URL:[1]
-
A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline The Journal of Organic Chemistry - ACS Publications URL:[Link][6]
Sources
- 1. WO2018015879A1 - Isoquinoline derivatives as perk inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Procedure for the N-Oxidation of 8-Fluoro-4-methylisoquinoline
Executive Summary & Context in Drug Discovery
The N-oxidation of substituted isoquinolines is a fundamental transformation in medicinal chemistry. Specifically, 8-Fluoro-4-methylisoquinoline is a critical building block and intermediate in the synthesis of PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors, which are actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and progressive supranuclear palsy (PSP)[1].
Converting this core into an N-oxide serves two primary strategic purposes:
-
Directing Group Activation: The N-oxide moiety acts as a powerful directing group for subsequent C-H activation or late-stage functionalization (e.g., C1-cyanation, halogenation, or cross-coupling)[2][3].
-
Pharmacophore Modulation: N-oxides can directly participate in hydrogen bonding within target binding pockets, altering the pharmacokinetic and pharmacodynamic profiles of the parent drug.
This application note details a highly reliable, self-validating protocol for the N-oxidation of 8-Fluoro-4-methylisoquinoline using meta-chloroperoxybenzoic acid (m-CPBA), optimized for high yield, safety, and scalable purification.
Mechanistic Rationale & Substrate Electronic Effects
The selection of m-CPBA as the terminal oxidant is driven by its ability to perform clean, concerted oxygen transfer to the nucleophilic nitrogen of the isoquinoline ring under mild conditions[4].
Causality in Substrate Reactivity: The reactivity of the isoquinoline nitrogen is dictated by the push-pull electronic effects of its substituents:
-
4-Methyl Group (Electron-Donating): The inductive (+I) and hyperconjugative effects of the methyl group at the C4 position increase the electron density on the heterocyclic ring, enhancing the nucleophilicity of the nitrogen lone pair.
-
8-Fluoro Group (Electron-Withdrawing): While fluorine exerts a strong inductive electron-withdrawing effect (-I), its position at C8 is sufficiently distal from the nitrogen atom. Consequently, it does not critically deactivate the nitrogen, allowing the N-oxidation to proceed smoothly without requiring harsh conditions or metal catalysts.
The reaction proceeds via a concerted transition state where the nucleophilic nitrogen attacks the electrophilic peroxy oxygen of m-CPBA, simultaneously breaking the weak O–O bond and transferring a proton to yield the N-oxide and meta-chlorobenzoic acid (m-CBA)[4].
Reaction mechanism of isoquinoline N-oxidation via m-CPBA oxygen transfer.
Comparative Oxidation Methodologies
While m-CPBA is the gold standard for laboratory-scale synthesis, it is crucial to understand alternative methodologies for scale-up or specific functional group tolerance. The table below summarizes the quantitative and qualitative data for common N-oxidation strategies[2].
| Oxidation Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield | Causality & Application Notes |
| m-CPBA (70-77%) | DCM or DCE | 0 to 25 | 2 - 24 | 85 - 95% | Optimal for lab scale. Mild conditions; highly reliable. Generates m-CBA byproduct which requires alkaline workup. |
| H₂O₂ / Glacial AcOH | Acetic Acid | 70 - 90 | 12 - 24 | 70 - 85% | Optimal for scale-up. Generates peracetic acid in situ. Cost-effective, but harsh acidic/thermal conditions may degrade sensitive groups. |
| UHP / TFAA | DCM | 0 to 25 | 2 - 12 | 80 - 90% | Urea-hydrogen peroxide with trifluoroacetic anhydride. Extremely mild and fast, but reagents are moisture-sensitive and expensive. |
Experimental Protocol: m-CPBA Mediated N-Oxidation
This protocol is designed as a self-validating system : the success of the reaction and the safety of the operator are chemically guaranteed by the specific sequence of quenching and neutralization steps.
Materials Required
-
Substrate: 8-Fluoro-4-methylisoquinoline (1.0 equiv, e.g., 10 mmol, ~1.61 g)
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA), typically 70-77% w/w (1.2 equiv, ~2.96 g)[5]
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
-
Quenching Reagent: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Neutralization Reagent: Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
Step-by-step experimental workflow for the N-oxidation and purification process.
Step-by-Step Methodology
Step 1: Reaction Setup & Dissolution
-
Charge a round-bottom flask equipped with a magnetic stir bar with 8-Fluoro-4-methylisoquinoline (10 mmol).
-
Add 50 mL of anhydrous DCM to dissolve the substrate, achieving a concentration of ~0.2 M. Causality: DCM is chosen as it is inert to peracids and provides excellent solubility for both the starting material and the resulting N-oxide.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Reagent Addition
-
Weigh out m-CPBA (1.2 equiv). Note: Commercial m-CPBA is stabilized with ~10-15% water and ~10% m-chlorobenzoic acid to prevent explosive decomposition[4][5]. Calculate equivalents based on the stated purity (usually 77%).
-
Add the m-CPBA portion-wise over 10 minutes to the stirred solution. Causality: The initial oxygen transfer is exothermic. Portion-wise addition at 0 °C prevents thermal runaway and suppresses over-oxidation or ring-opening side reactions.
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).
-
Stir for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% Methanol in DCM). The N-oxide will appear as a highly polar spot (lower
) compared to the starting isoquinoline[2].
Step 4: Quenching (Critical Safety Step)
-
Once complete conversion is confirmed, cool the mixture back to 0 °C.
-
Add 20 mL of 10% aqueous Na₂S₂O₃ solution and stir vigorously for 15 minutes. Causality: Na₂S₂O₃ acts as a reducing agent to destroy any unreacted m-CPBA. This is a mandatory safety validation step; concentrating unquenched peroxides under vacuum can lead to violent explosions[5].
Step 5: Neutralization & Work-up
-
Transfer the biphasic mixture to a separatory funnel.
-
Add 30 mL of saturated aqueous NaHCO₃ and shake vigorously (vent frequently to release CO₂ gas). Causality: The primary byproduct, m-CBA, has a pKa of ~3.8. The NaHCO₃ (pKa ~6.4) selectively deprotonates m-CBA, converting it into a water-soluble sodium salt that partitions entirely into the aqueous layer, leaving the neutral N-oxide in the organic layer[2].
-
Separate the organic (bottom) layer. Extract the aqueous layer once more with 20 mL DCM.
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
Step 6: Isolation & Purification
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel. A typical gradient is 0% to 10% Methanol in DCM.
-
Evaporate the pure fractions to afford 8-Fluoro-4-methylisoquinoline N-oxide as an off-white to pale yellow solid.
Safety & Handling Precautions
-
Peroxide Hazards: m-CPBA is an organic peroxide. It is shock-sensitive and thermally unstable. Never use a metal spatula to scrape dry m-CPBA, and never heat the solid material[5].
-
Storage: Store m-CPBA in a dedicated explosion-proof refrigerator (2-8 °C) away from reducing agents and flammable solvents.
-
Waste Disposal: Ensure all aqueous waste containing quenched peroxides is tested with starch-iodide paper to confirm the absence of active oxidants before disposal.
References
- BenchChem. "Application Notes and Protocols for the N-Oxide Formation of Isoquinolines." BenchChem Protocols.
- Google Patents. "WO2018015879A1 - Isoquinoline derivatives as perk inhibitors.
- Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)." Master Organic Chemistry Reagent Guide.
- NIH PubMed Central (PMC). "Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization.
- Hong Kong University of Science and Technology (HKUST). "Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
Sources
- 1. WO2018015879A1 - Isoquinoline derivatives as perk inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Strategic Fluorination of Isoquinoline Scaffolds for CNS Ligand Optimization
Executive Summary
The isoquinoline scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous alkaloids (e.g., morphine, papaverine) and synthetic ligands. However, native isoquinolines often suffer from two critical liabilities in CNS development: high metabolic clearance (via P450 oxidation at C1/C3 or the benzenoid ring) and sub-optimal Blood-Brain Barrier (BBB) permeability due to the basicity of the heterocyclic nitrogen (
This guide details the strategic application of fluorine substitution to resolve these liabilities. By leveraging the high electronegativity (
The Fluorine Effect: Rational Design in CNS
Before initiating synthesis, the specific CNS liability must be matched to the correct fluorination strategy. Fluorine is not merely a "metabolic blocker"; it is an electronic tuner.[1]
Physicochemical Modulation[2]
-
Basicity Reduction (
Tuning): CNS penetration requires a delicate balance between cationic and neutral species. Fluorination at the C1 or C3 position exerts a strong inductive effect ( ), reducing electron density on the nitrogen. This lowers the , increasing the fraction of neutral molecules available for passive diffusion across the BBB. -
Lipophilicity (
): While adding fluorine to an alkyl group often decreases lipophilicity due to bond polarity, adding fluorine to the isoquinoline aromatic ring typically increases (approx. +0.2 to +0.4 units per F atom), enhancing membrane partitioning. -
Metabolic Blockade: The C-F bond (
) is virtually inert to cytochrome P450 oxidative cleavage. Substituting labile C-H bonds at metabolic "soft spots" (typically C1 or para-positions on the benzenoid ring) extends half-life ( ).
Decision Logic for Isoquinoline Optimization
The following decision tree outlines the strategic placement of fluorine based on observed lead compound failure modes.
Figure 1: Strategic decision tree for fluorinating isoquinoline scaffolds based on ADME/PK liabilities.
Protocol A: Late-Stage C-H Fluorination (Ag-Catalyzed)
Application: Direct introduction of fluorine into the isoquinoline core (specifically C1 or C3) without de novo synthesis. Ideal for rapid analog generation during Lead Optimization. Mechanism: Silver(I)-catalyzed radical decarboxylative fluorination or direct C-H activation using electrophilic fluorine sources (Selectfluor).
Materials
-
Substrate: Substituted Isoquinoline lead (0.5 mmol)
-
Catalyst: Silver Nitrate (
) or Silver(I) Triflate ( ) -
Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Solvent: Water/Acetone mixture (1:1) or Dichloromethane (DCM) depending on lipophilicity.
-
Oxidant: Potassium Persulfate (
) – if operating via radical mechanism.
Step-by-Step Methodology
-
Reaction Setup: In a sealed pressure tube, dissolve the isoquinoline substrate (1.0 equiv) in the solvent mixture (
concentration). -
Reagent Addition: Add
( ) followed by Selectfluor ( ).-
Critical Note: If the substrate contains oxidation-sensitive amines, protect them as carbamates (Boc/Cbz) prior to this step.
-
-
Activation: Heat the reaction mixture to
under an inert atmosphere ( or Ar) for 12–24 hours.-
Monitoring: Monitor reaction progress via LC-MS every 4 hours. Look for the
mass shift (Fluorine substitution of Hydrogen: ).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Resuspend the residue in DCM and wash with saturated
(to remove acidic byproducts). Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Criteria:
-
-NMR: Distinct singlet (or doublet if coupling) typically between
and . -
Regioselectivity: Verify position via 2D-NMR (HMBC). C1-fluorination is often favored due to the nucleophilicity of the radical intermediate at the
-position to nitrogen.
Protocol B: Translational -Labeling for PET
Application: Synthesizing radiotracers to visualize target engagement (Receptor Occupancy) in the brain.
Method: Copper-mediated radiofluorination of boronic acid pinacol esters (Bpin).[2] This modern approach avoids the harsh conditions of traditional nucleophilic aromatic substitution (
Materials
-
Precursor: Isoquinoline-Bpin (Boronic ester at the desired labeling site).
-
Isotope: Aqueous
(produced via cyclotron). -
Catalyst: Tetrakis(pyridine)copper(II) triflate [
]. -
Solvent: DMF or DMA.
Workflow Diagram
Figure 2: Workflow for Copper-mediated
Step-by-Step Methodology
-
Trapping & Elution: Trap
on a QMA carbonate cartridge. Elute with tetraethylammonium bicarbonate ( ) or /Kryptofix 2.2.2 into the reaction vial. -
Drying: Azeotropically dry the fluoride solution with acetonitrile (
) at under a stream of helium/nitrogen. Water content must be for Cu-catalysis. -
Reaction: Add the Isoquinoline-Bpin precursor (
) and Cu-catalyst ( ) dissolved in DMF ( ). Heat to for 20 minutes. -
Purification: Dilute with water and inject onto a semi-preparative HPLC (C18 column). Collect the radioactive product fraction.
-
QC Analysis: Confirm Radiochemical Purity (
) and Specific Activity ( ) via analytical radio-HPLC.
CNS-Specific Validation Assays
Once synthesized, the fluorinated isoquinoline must be profiled for CNS suitability.
PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Purpose: Predict passive BBB penetration.
-
Membrane: Porcine brain lipid extract dissolved in dodecane.
-
Protocol:
-
Coat the filter membrane of the donor plate with
of lipid solution. -
Add compound (
) to the donor well (pH 7.4 buffer). -
Add blank buffer to the acceptor well.
-
Incubate for 18 hours at room temperature in a humidity chamber.
-
Quantify concentration in Donor and Acceptor wells via LC-MS/MS.
-
-
Success Metric: Effective Permeability (
) indicates high CNS penetration potential.
Microsomal Stability (Metabolic Blockade Verification)
Purpose: Confirm that fluorination has blocked the metabolic soft spot.
-
System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.
-
Protocol:
-
Incubate compound (
) with microsomes ( ) at . -
Sample at
minutes. Quench with ice-cold acetonitrile. -
Analyze parent remaining via LC-MS.
-
-
Comparison: Compare Intrinsic Clearance (
) of the Fluorinated analog vs. the Protio-parent. A reduction in confirms successful metabolic blocking.
Data Summary: The Fluorine Advantage[4]
| Property | Native Isoquinoline | Fluorinated Isoquinoline (C1/C3) | Impact on CNS Discovery |
| Reduced ionization at pH 7.4 | |||
| Metabolic Stability | Low (C1 oxidation) | High (Blocked) | Extended half-life; reduced dosing frequency. |
| Lipophilicity ( | Baseline | Enhanced membrane partitioning.[1] | |
| Bond Strength | C-H ( | C-F ( | Resistance to oxidative metabolism. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[3] Nature, 473, 470–477. Link
-
Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Troubleshooting & Optimization
Improving yield in the cyclization of 8-Fluoro-4-methylisoquinoline
Welcome to the Advanced Synthesis Support Center. The 8-fluoro-4-methylisoquinoline scaffold is a privileged pharmacophore, heavily utilized by drug development professionals in the design of PERK (protein kinase R-like endoplasmic reticulum kinase) inhibitors for neurodegenerative diseases and oncology[1].
However, assembling this specific fluorinated ring system presents unique synthetic challenges. The strong inductive effect of the C8-fluorine atom and the steric demands of the C4-methyl group frequently lead to regioselectivity clashes, stalled conversions, and catalyst poisoning[2]. This guide is designed to help researchers troubleshoot and optimize their cyclization yields using mechanistic causality and self-validating experimental protocols.
Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting isoquinoline cyclization yields.
Quantitative Yield Optimization Matrix
When transitioning from standard thermal conditions to optimized oxidative cyclizations, specific reaction parameters drastically alter the thermodynamic landscape of the reaction. Below is a summary of quantitative data demonstrating how specific adjustments resolve common yield drops[3],[4].
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Yield Shift | Mechanistic Rationale |
| Solvent | Toluene | 2,2,2-Trifluoroethanol (TFE) | 73% → 92% | TFE stabilizes the positively charged reactive intermediate during electrophilic cyclization[3]. |
| Oxidant Stoichiometry | 0.5 equiv PIFA | 1.2 equiv PIFA | 46% → 93% | Substoichiometric oxidant fails to drive the ketoxime intermediate to full conversion[3]. |
| Concentration | 0.05 M | 0.10 M | 46% → 93% | Higher concentration increases the collision frequency for the critical intramolecular ring closure[3]. |
| Heating Method | 150 °C (Thermal) | 80 °C (Microwave) | 41% → 68% | Controlled microwave heating prevents competitive polymerization of the methyl-alkyne precursor[4]. |
Self-Validating Experimental Protocol
To bypass the regioselectivity issues common in transition-metal catalyzed routes, modern approaches utilize a Hypervalent Iodine-Mediated Oxidative Cyclization [3]. The following protocol is designed as a self-validating system—meaning the physical state of the reaction at specific steps confirms the success of the previous step, eliminating the need for constant external analytical verification.
Target: 8-Fluoro-4-methylisoquinoline N-oxide (Precursor to the final core)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 1.0 mmol of the fluorinated ketoxime precursor in 10 mL of anhydrous 2,2,2-Trifluoroethanol (TFE). Causality: TFE acts as a highly ionizing, non-nucleophilic solvent. It prevents solvent-adduct side reactions while stabilizing the transition state of the cyclization.
-
Oxidant Addition: Add 1.2 mmol (1.2 equiv) of phenyliodine bis(trifluoroacetate) (PIFA) in a single portion at room temperature. Self-Validation Checkpoint: The reaction mixture must immediately transition from colorless to a vibrant yellow/orange. This color change is the visual confirmation that the highly reactive hypervalent iodine-substrate complex has formed. If the solution remains colorless, the PIFA has hydrolyzed to iodobenzene; discard the mixture and use a fresh batch of oxidant.
-
Electrophilic Cyclization: Stir the reaction at 55 °C for 4 hours. Self-Validation Checkpoint: Monitor the reaction visually. The gradual disappearance of the yellow color correlates directly with the consumption of the cationic intermediate and the successful formation of the cyclized N-oxide.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize trifluoroacetic acid byproducts. Extract with dichloromethane (3 x 15 mL), dry over Na₂SO₄, and concentrate.
-
Deoxygenation: To yield the final 8-fluoro-4-methylisoquinoline core, treat the crude N-oxide with Fe powder (3.0 equiv) in glacial acetic acid at 80 °C for 2 hours. This standard reduction typically affords the deoxygenated product in ~78% yield[3].
Fig 2: Hypervalent iodine-mediated oxidative cyclization pathway.
Troubleshooting Guides & FAQs
Q: When cyclizing a 3-fluorobenzyl precursor, my NMR shows a 1:1 mixture of 6-fluoro and 8-fluoro-4-methylisoquinoline. How do I selectively drive formation to the 8-fluoro core? A: This is a classic regioselectivity clash between electronics and sterics. The fluorine atom's strong electron-withdrawing inductive effect (-I) acidifies the adjacent ortho C-H bond, which thermodynamically favors activation at the C8 position. However, the steric bulk of transition-metal catalysts (like Rh or Pd) often forces the reaction to the less hindered para position, yielding the 6-fluoro isomer[2]. Troubleshooting Action: If you must use a transition-metal catalyzed route, switch to a smaller, less sterically demanding ligand. Alternatively, abandon the metal-catalyzed route and utilize the hypervalent iodine-mediated oxidative cyclization detailed above[3]. The electrophilic nature of the PIFA-mediated intermediate is highly sensitive to the electronic activation provided by the fluorine atom, naturally favoring the 8-fluoro cyclization pathway without steric hindrance.
Q: My PIFA-mediated cyclization stalls at ~45% conversion. Adding more PIFA doesn't seem to push the reaction forward. What is the limiting factor? A: Stalled conversion in this pathway is rarely an oxidant stoichiometry issue if you started with >1.0 equivalent. Instead, it is a solvent-mediated stabilization failure. In standard non-polar solvents (e.g., toluene), the positively charged reactive intermediate is unstable and rapidly degrades into off-target oligomers, halting the catalytic cycle. Troubleshooting Action: Switch your solvent system to 2,2,2-Trifluoroethanol (TFE) and increase the reaction concentration to 0.10 M. TFE's unique properties stabilize the cationic intermediate, and the higher concentration increases the collision frequency required for the final intramolecular ring closure, pushing yields from <50% to >90%[3].
Q: During the transition-metal catalyzed annulation of my fluorinated oxime with propyne, the solution turns black within 20 minutes, and the yield is abysmal. How do I prevent this? A: The rapid appearance of a black precipitate indicates the reduction of your active Rh(III) or Pd(II) catalyst to its inactive elemental form (e.g., "palladium black"). In the synthesis of 8-fluoro-4-methylisoquinoline, the highly electronegative fluorine atom can alter the binding affinity of the directing group. If the directing group binds too weakly, the metal center is exposed to premature reductive elimination before the alkyne insertion can occur. Troubleshooting Action: Ensure your system is strictly anhydrous, as trace moisture accelerates catalyst degradation. Additionally, consider adding a catalytic amount of a re-oxidant (e.g., Cu(OAc)₂) to maintain the metal's higher oxidation state, or switch to a more robust, strongly coordinating directing group on the oxime precursor.
References
1.[2] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. 2 2.[1] WO2018015879A1 - Isoquinoline derivatives as perk inhibitors. Google Patents.1 3.[3] Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC - NIH. 3 4.[4] Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. PMC - NIH. 4
Sources
- 1. WO2018015879A1 - Isoquinoline derivatives as perk inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues with 8-Fluoro-4-methylisoquinoline in DMSO
Technical Support Center: Solubility Guide for 8-Fluoro-4-methylisoquinoline
Document Control:
-
Subject: Solubility Optimization & Troubleshooting in DMSO
-
Compound: 8-Fluoro-4-methylisoquinoline (Fluorinated Heterocyclic Building Block)[1]
Executive Summary
Researchers frequently report "stubborn particulates" or "delayed precipitation" when dissolving 8-Fluoro-4-methylisoquinoline in DMSO. This is rarely a purity issue; rather, it is a thermodynamic conflict between the high crystal lattice energy of the fluorinated isoquinoline core and the hygroscopic nature of DMSO.[1]
The Golden Rule: DMSO is not a "magic solvent."[1] For this compound, water contamination >0.1% acts as an anti-solvent, causing immediate micro-precipitation.[1]
Module 1: The Physics of Dissolution (Theory)
To troubleshoot effectively, you must understand why this molecule resists solvation.
-
Lattice Energy vs. Solvation Energy: The isoquinoline core is planar, allowing for tight
- stacking in the solid state.[1] The 8-Fluoro substituent introduces a strong dipole and electrostatic attraction, while the 4-Methyl group increases lipophilicity. This combination creates a "brick-like" crystal lattice that requires significant energy to break apart.[1] -
The "Water Effect": DMSO is highly hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.[1]
-
Mechanism: 8-Fluoro-4-methylisoquinoline is hydrophobic.[1] When DMSO absorbs atmospheric water, the solvent power decreases exponentially.[1] The water molecules cluster around the DMSO sulfoxide groups, leaving the hydrophobic isoquinoline with nowhere to go but out of solution (precipitation).[1]
-
Module 2: Troubleshooting Guide (Q&A)
Q1: My solution was clear yesterday, but today it has fine needles/crystals at the bottom. Is the compound degrading? Diagnosis: Likely moisture-induced crystallization , not degradation. The Science: You likely stored the DMSO stock at 4°C or -20°C. DMSO freezes at ~18.5°C. During the freezing process, the "eutectic effect" occurs: pure DMSO freezes first, concentrating the compound and any absorbed water into a tiny, supersaturated liquid pocket.[1] This forces the compound to crash out.[1] The Fix:
-
Warm the solution to 37°C (water bath) for 15 minutes.
-
Vortex vigorously.[1]
-
Crucial: Do not refreeze. Aliquot into single-use vials to avoid freeze-thaw cycles.
Q2: I added the DMSO, but the solution is cloudy/milky immediately. Why? Diagnosis: The "Ouzo Effect" (Micro-emulsion/Precipitation).[1] The Science: This indicates your DMSO was already "wet" (hydrated) or your compound contained residual moisture.[1] The cloudiness is actually billions of nano-crystals forming instantly.[1] The Fix:
-
Stop. Do not add more DMSO yet.
-
Sonicate at 40°C for 20 minutes.
-
If it remains cloudy, the water content is too high.[1] You must centrifuge (13,000 rpm, 5 min), pellet the solid, remove the supernatant, and redissolve in fresh, anhydrous DMSO .
Q3: Can I use sonication to speed this up? Diagnosis: Yes, but with a warning. The Science: Ultrasonic energy creates cavitation bubbles that generate immense local heat (thousands of degrees) upon collapse.[1] While effective for breaking crystal lattices, prolonged sonication can degrade thermally sensitive fluorinated heterocycles via radical formation.[1] The Fix: Use bath sonication (gentler) rather than probe sonication. Limit to 5-minute bursts with a 1-minute cooling rest.
Module 3: Experimental Protocols
Protocol A: The "Dry-Start" Stock Preparation (Recommended)
Use this for creating new 10 mM - 50 mM stocks.
-
Equilibration: Allow the vial of 8-Fluoro-4-methylisoquinoline to reach room temperature before opening. (Opening a cold vial condenses atmospheric water onto the powder).[1]
-
Solvent Choice: Use Anhydrous DMSO (sealed under argon/nitrogen, typically ≥99.9%).[1]
-
Addition: Add DMSO to the vial.
-
The "Wetting" Step: Do not vortex immediately. Let the solvent sit on the powder for 2 minutes to allow capillary action to displace air in the crystal lattice.[1]
-
Dissolution:
-
QC: Hold the vial up to a light source. Invert. Look for "schlieren" lines (wavy lines indicating density differences) or particulates.[1]
Protocol B: Solubility Limit Test
Perform this if you need concentrations >50 mM.
| Step | Action | Observation | Decision |
| 1 | Weigh 5 mg of compound.[1] | Solid powder.[1][4] | N/A |
| 2 | Add 50 µL DMSO (Target: 100 mg/mL). | Slurry/Paste.[1] | Too concentrated. Add more solvent. |
| 3 | Add 50 µL DMSO (Total: 100 µL).[1] | Cloudy suspension.[1] | Vortex & Sonicate (5 min).[1] |
| 4 | Check Clarity. | Still cloudy? | Solubility Limit Reached. |
| 5 | Add 100 µL DMSO (Total: 200 µL). | Clear Solution. | Limit is ~25 mg/mL. |
Module 4: Visualization (Workflow)
The following diagram outlines the logical decision tree for handling solubility issues with this compound.
Figure 1: Decision matrix for solubilizing hydrophobic fluorinated heterocycles in DMSO.
References
-
Gaylord Chemical . DMSO Physical Properties and Solubility Data. Bulletin 102. (Provides foundational data on DMSO solvent characteristics and hygroscopicity). [Link]
-
Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.[1] (Establishes the link between crystal lattice energy, planarity, and solubility limits). [Link]
-
Balakin, K. V., et al. In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 2004. (Discusses the specific solubility challenges of rigid, planar heterocycles in DMSO). [Link]
Sources
Technical Support Center: Purification of 8-Fluoro-4-methylisoquinoline Intermediates
The following technical guide addresses the purification of 8-Fluoro-4-methylisoquinoline and its key synthetic intermediates. This document is designed for medicinal chemists and process development scientists, focusing on the unique physicochemical challenges posed by the basic isoquinoline nitrogen , the lipophilic fluorine substituent , and the regiochemical constraints of the methyl group.
Status: Active | Version: 2.4 | Last Updated: February 28, 2026 Scope: Isolation strategies, Chromatographic Troubleshooting, Salt Formation, and Impurity Scavenging.
Executive Summary: The Physicochemical Challenge
Purifying 8-Fluoro-4-methylisoquinoline intermediates requires balancing three competing molecular behaviors:
-
Basicity: The isoquinoline nitrogen (
) interacts strongly with acidic silanols on silica gel, causing severe peak tailing. -
Lipophilicity: The 8-fluoro substituent increases lipophilicity compared to the parent heterocycle, often making intermediates oils rather than solids.
-
Regioisomerism: Synthetic routes (e.g., Pomeranz-Fritsch or Pd-catalyzed coupling) often generate 5-fluoro or 6-fluoro isomers which are difficult to separate by standard flash chromatography (FCC).
Decision Matrix: Selecting the Right Purification Strategy
Before beginning, assess your intermediate's state and purity profile.
Figure 1: Decision tree for selecting the optimal purification method based on physical state and purity.
Module A: Chromatographic Purification (Flash & HPLC)
The Issue: Isoquinolines "streak" on standard silica gel due to hydrogen bonding between the basic nitrogen and acidic silanol groups. The Fix: Deactivation of the stationary phase using basic modifiers.[1]
Troubleshooting Guide: Chromatography
| Symptom | Probable Cause | Corrective Action |
| Broad, tailing peaks | Silanol interaction | Add Base: Use 1–5% Triethylamine (TEA) or 1% |
| Co-elution of isomers | Similar polarity | Switch Phase: Move to Neutral Alumina (Grade III) or use a Phenyl-Hexyl column for HPLC (exploits |
| Compound stuck at baseline | Formation of HCl salt on column | Free Base: Ensure the crude material is fully free-based (wash with |
| Product decomposes | Acid sensitivity | Avoid Silica: Use Alumina or Reverse Phase (C18) at pH 8–10 (using |
Protocol A: Amine-Modified Silica Chromatography
Target: Removal of non-basic impurities and baseline separation of regioisomers.
-
Slurry Preparation: Slurry silica gel (40–63 µm) in the starting mobile phase containing 1% Triethylamine (TEA) .
-
Why: TEA binds irreversibly to the most active silanol sites, creating a "shield" for your isoquinoline.
-
-
Equilibration: Flush the packed column with 2 Column Volumes (CV) of the mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA).
-
Loading: Dissolve the crude oil in a minimum amount of DCM. If the compound is insoluble, use the Dry Loading technique: adsorb crude onto Celite or amine-treated silica (1:2 ratio).
-
Elution Gradient:
-
Start: 0% EtOAc / 99% Hexanes / 1% TEA.
-
Ramp: 0%
40% EtOAc over 15 CV. -
Note: 8-Fluoro-4-methylisoquinoline is moderately lipophilic; expect elution around 15–25% EtOAc.
-
Module B: Salt Formation & Recrystallization
The Issue: 8-Fluoro-4-methylisoquinoline intermediates are often viscous oils that trap solvent and impurities. The Fix: Conversion to a crystalline salt (HCl, Hydrobromide, or Picrate) allows for purification via precipitation, rejecting impurities in the mother liquor.
FAQ: Salt Formation
Q: My oil won't crystallize after adding HCl. It just forms a gum. What now? A: This is "oiling out." It happens when the salt precipitates too fast or the solvent is too polar.
-
Solution: Decant the solvent. Dissolve the gum in a minimum amount of hot Isopropanol (IPA) or Ethanol . Add Diethyl Ether or MTBE dropwise until cloudy. Cool slowly to 4°C, then -20°C. Scratch the glass to induce nucleation.
Q: Which acid should I use? A:
-
HCl (Anhydrous): Best for initial isolation. Use 2M HCl in Diethyl Ether or Dioxane.
-
Oxalic Acid: Good for forming stable, non-hygroscopic solids if HCl salts are deliquescent.
-
Picric Acid: Historically used for characterization but hazardous. Avoid for scale-up.
Protocol B: Anhydrous HCl Salt Formation
Target: Converting the oily free base into a handleable solid.
-
Dissolution: Dissolve 1.0 g of crude 8-fluoro-4-methylisoquinoline in 5 mL of anhydrous Diethyl Ether (or EtOAc if insoluble).
-
Acidification: Cool to 0°C. Dropwise add 2.0 M HCl in Ether (1.1 equivalents) with vigorous stirring.
-
Precipitation: A white/off-white precipitate should form immediately.
-
Digestion: Stir for 15 minutes at 0°C to ensure complete conversion.
-
Filtration: Filter under nitrogen (isoquinoline salts can be hygroscopic). Wash the cake with cold ether.
-
Free-Basing (Optional): If the free base is needed for the next step, partition the salt between DCM and saturated
.
Module C: Scavenging Metal Catalysts
The Issue: If the 4-methyl group was installed via Pd-catalyzed coupling (e.g., Suzuki or Heck reaction), residual Palladium is a critical impurity. The Fix: Chemical scavenging is more effective than chromatography for trace metals.
Protocol C: Thiol-Silica Scavenging
-
Dissolution: Dissolve the crude product in THF or DCM (10 mL/g).
-
Addition: Add 3-Mercaptopropyl-functionalized silica gel (SiliaMetS® Thiol or equivalent) at 20–50 wt% relative to the crude mass.
-
Incubation: Stir at 40°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad. The Pd remains bound to the silica.
-
Verification: Check Pd levels via ICP-MS if for biological use.
Workflow Visualization
The following diagram illustrates the logical flow for purifying the "Oiling Out" intermediate, a common scenario with fluorinated isoquinolines.
Figure 2: Workflow for handling "oiling out" during salt formation.
References
-
Separation of Isoquinoline Isomers: BenchChem Technical Support. Chromatographic Separation of Quinoline and Isoquinoline Isomers. (2025). Link
-
Synthesis of 8-Fluoroisoquinoline: Csutorás, L. et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1270. (2018).[2] Link
-
Flash Chromatography of Basic Amines: Royal Society of Chemistry. Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Info). (2014). Link
-
General Isoquinoline Properties: Thieme Connect. Science of Synthesis 15.5: Isoquinolines. Link
-
Purification of Fluorinated Intermediates: Liu, G. et al. Efficient Pathway for the Preparation of Aryl(isoquinoline)iodonium(III) Salts. Angew. Chem. Int. Ed. (2017).[3][4] Link
Sources
Overcoming regioselectivity issues in 4-methylisoquinoline fluorination
Ticket ID: F-ISOQ-4ME-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit
Overview: The 4-Methylisoquinoline Challenge
Welcome to the technical support center. You are likely here because the fluorination of 4-methylisoquinoline is failing to yield a single, clean regioisomer.
This substrate presents a unique "frustrated" electronic landscape:
-
The Nitrogen Trap: The basic nitrogen lone pair rapidly reacts with electrophilic fluorinating agents (like Selectfluor) to form stable, unreactive
-fluoroisoquinolinium salts, halting C-H functionalization. -
The C4 Blockade: The methyl group at C4 blocks the standard "meta" position often targeted in pyridine chemistry.
-
The C1 vs. C3 Competition:
-
C1 is electronically activated (most electron-deficient) but is adjacent to the nitrogen.
-
C3 is sterically crowded by the C4-methyl group, making it the most difficult position to access, despite being electronically favorable for radical attack.
-
This guide provides three validated workflows to override these intrinsic biases.
Diagnostic Flowchart: Select Your Target
Before proceeding, identify your target regioisomer using the decision tree below.
Figure 1: Strategic decision tree for selecting the appropriate fluorination protocol based on the desired carbon position.
Protocol A: Targeting C1 (The Radical Pathway)
Best for: Rapid access to 1-fluoro-4-methylisoquinoline. Core Mechanism: Silver-catalyzed Minisci-type radical substitution.
The C1 position is the most reactive toward nucleophilic radicals. However, the C4-methyl group exerts a subtle inductive effect that can destabilize the radical intermediate. We use Silver(I) to generate the radical under mild conditions, avoiding the harsh acids that promote tar formation.
Troubleshooting Ticket #A1: "I am only getting N-fluorinated salt."
Diagnosis: The reaction is under kinetic control where the nitrogen lone pair attacks Selectfluor faster than the silver catalyst can generate the radical. Solution: You must decouple the N-fluorination equilibrium.
-
Switch Solvent: Use a biphasic system (PhCl/Water) or pure water/MeCN. Water solvates the fluoride anion, reducing the lattice energy of the salt and allowing reversibility.
-
Add Phosphate Buffer: Maintain pH 7-8 to prevent protonation of the isoquinoline, which deactivates the ring.
Step-by-Step Methodology (High-Yield Protocol)
| Step | Action | Technical Note |
| 1 | Prepare Solution A | Dissolve 4-methylisoquinoline (1.0 equiv) and AgNO₃ (0.2 equiv) in DCM/H₂O (1:1 v/v). |
| 2 | Add Additive | Add K₂S₂O₈ (0.5 equiv) . This acts as a re-oxidant for Ag(I) -> Ag(II). |
| 3 | Fluorinating Agent | Add Selectfluor (2.0 equiv) in one portion at 0°C. |
| 4 | Reaction | Stir vigorously at 40°C for 12 hours. The biphasic mixture requires high RPM (1000+). |
| 5 | Workup | Quench with sat. NaHCO₃. Extract with DCM.[1][2] The N-fluoro salt will remain in the aqueous phase or revert to starting material. |
Mechanism of Action: The Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) oxidizes the isoquinoline to a radical cation or abstracts a hydrogen via a HAT mechanism, allowing fluoride transfer from Selectfluor.
Protocol B: Targeting C3 (The Steric Challenge)
Best for: 3-fluoro-4-methylisoquinoline. The Problem: Direct C3 fluorination is blocked by the C4-methyl group (steric) and C1 preference (electronic). The Fix: You must use an N-Oxide directing group . The N-oxide oxygen coordinates with a transition metal (Pd or Cu) to direct the C-H activation to the adjacent C1 and C3 positions. Since C1 is electronically distinct, we can tune the catalyst to favor C3, although C1/C3 mixtures are common.
Troubleshooting Ticket #B1: "I can't separate the C1 and C3 isomers."
Diagnosis: The C4-methyl group forces the catalyst away from C3, actually increasing C1 selectivity in many standard protocols. Solution: Use a bulky ligand on Palladium to increase steric sensitivity, or switch to a Copper-mediated radical pathway which is less sensitive to the C4-methyl steric bulk than Pd-insertion.
Step-by-Step Methodology (N-Oxide Route)
-
Step 1: N-Oxidation [3]
-
Treat 4-methylisoquinoline with m-CPBA (1.2 equiv) in DCM at RT for 4 hours.
-
Checkpoint: Ensure >95% conversion to N-oxide by TLC (highly polar spot). Isolate via alumina column (Silica degrades N-oxides).
-
-
Step 2: Directed Fluorination
-
Substrate: 4-methylisoquinoline-N-oxide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol%).[4]
-
Ligand: XPhos (20 mol%) - Crucial for overcoming C4-methyl sterics.
-
Fluorine Source: AgF (2.0 equiv) or N-fluorobenzenesulfonimide (NFSI).
-
Solvent: Toluene, 110°C, sealed tube.
-
-
Step 3: Deoxygenation
-
Treat the fluorinated N-oxide with PCl₃ or Zn dust/NH₄Cl to restore the pyridine ring.
-
Figure 2: The N-oxide directing strategy allows the catalyst to bridge the nitrogen and activate the sterically hindered C3 position.
Protocol C: Targeting C5/C8 (The Carbocyclic Ring)
Best for: Fluorinating the benzene ring (non-selective). Status: Not Recommended for high-value synthesis due to poor regioselectivity (C5 vs C8 mixture).
If you absolutely must fluorinate the carbocyclic ring directly:
-
Reagent: Selectfluor in H₂SO₄ or TfOH (Superacid media).
-
Mechanism: The acid protonates the Nitrogen, deactivating the pyridine ring entirely. This forces the electrophilic fluorination to occur on the slightly more electron-rich benzene ring.
-
Warning: Yields are typically <30%.
FAQ: Common Failure Modes
Q: Why does my reaction turn into a black tar? A: This is likely polymerization initiated by trace HF generation.
-
Fix: Add solid NaHCO₃ or 2,6-lutidine to the reaction vessel to scavenge HF in situ.
Q: Can I use selectfluor without Silver? A: Only if you want the N-fluoroisoquinolinium salt. For C-H fluorination on the ring, you need a radical initiator (Ag, Cu, or Photoredox) to overcome the high bond dissociation energy of the C-H bond.
Q: Does the methyl group at C4 migrate? A: No, but it is susceptible to benzylic fluorination if you use radical conditions (N-bromosuccinimide/Selectfluor) at high temperatures. Keep temperatures below 60°C to preserve the methyl group integrity.
References
-
Silver-Catalyzed Late-Stage Fluorin
-
Transition Metal-Catalyzed C-H Fluorin
- Fier, P. S., & Hartwig, J. F. (2012).
- Relevance: Provides the mechanistic basis for using Copper/Silver systems to overcome steric hindrance in isoquinolines.
-
N-Oxide Activation Str
-
Parry, R. J., et al. (2024).[1][8] Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.[5][6][7]
- Relevance: Describes the latest "dearomatization" techniques to achieve difficult regioselectivity (C3/C4) in isoquinolines.
-
-
Selectfluor Chemistry & Radical P
-
Nyffeler, P. T., et al. (2005).[9] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition.
- Relevance: Explains the N-fluorination vs.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 5. Silver-catalyzed late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Isoquinolines via Bischler-Napieralski Reaction
Welcome to the technical support center for the Bischler-Napieralski synthesis of fluorinated isoquinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by the incorporation of fluorine into this classic cyclization reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The Bischler-Napieralski reaction is a powerful tool for constructing the 3,4-dihydroisoquinoline core, a privileged scaffold in medicinal chemistry.[1][2][3][4][5] The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, driven by a dehydrating agent.[5][6][7][8] However, when the aromatic ring is substituted with fluorine—a common strategy to enhance metabolic stability or binding affinity—the electronic properties of the substrate are significantly altered, often leading to complications.[9][10] This guide addresses these specific challenges head-on.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct, problem-solving Q&A to address the most common failures encountered during the synthesis of fluorinated isoquinolines.
Q1: My reaction is giving a very low yield, or it's not working at all. What's going wrong?
This is the most frequent issue when working with fluorinated substrates. The primary cause is the powerful electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring.
-
Primary Cause: Deactivated Aromatic Ring. The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[6][8] Fluorine's high electronegativity pulls electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic cyclization step.[11][12][13][14]
-
Solution 1: Employ a More Potent Dehydrating Agent. For deactivated rings, standard reagents like phosphorus oxychloride (POCl₃) alone may be insufficient.[12][14] You must use a stronger Lewis acid/dehydrating system to generate a more reactive electrophile. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for unactivated substrates.[6][7][8][15] Modern, milder, yet highly effective alternatives like trifluoromethanesulfonic anhydride (Tf₂O) are often superior for sensitive molecules.[16][17][18]
-
Solution 2: Increase Reaction Temperature. For sluggish reactions, increasing the thermal energy can help overcome the activation barrier. Consider switching from a lower-boiling solvent like toluene to a higher-boiling one like xylene, or employing microwave-assisted synthesis for rapid, high-temperature heating.[7][19][20][21]
-
-
Secondary Cause: Presence of Moisture. The dehydrating agents used are extremely sensitive to water. Any moisture in the glassware, solvent, or starting material will quench the reagent and halt the reaction.
-
Solution: Ensure Rigorously Anhydrous Conditions. All glassware must be oven- or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous source. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
Q2: I'm observing a significant amount of a styrene-like side product and a low yield of my desired isoquinoline. How can I prevent this?
This side product arises from a competing elimination reaction known as the retro-Ritter reaction.
-
Cause: Retro-Ritter Reaction. The reaction proceeds through a nitrilium ion intermediate.[5][6][7] This intermediate can either undergo the desired intramolecular cyclization or fragment via a retro-Ritter pathway to form a stable, and often conjugated, styrene derivative.[7][8] This is particularly problematic for substrates where the resulting styrene is highly stabilized.[7][14]
-
Solution 1: Use the Corresponding Nitrile as a Solvent. To suppress the fragmentation, you can use the nitrile corresponding to the eliminated group as the reaction solvent (e.g., acetonitrile for an acetyl group).[7][11] This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.[7][8]
-
Solution 2: Employ Milder, Modern Reagents. Modern methods using reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine or DMAP) proceed under much milder, low-temperature conditions.[16][18] These conditions often avoid the high-energy intermediates that are prone to fragmentation.[11][17]
-
Q3: The reaction has produced a complex, inseparable mixture or tar. What happened?
The formation of tar is a clear sign of product or starting material decomposition.
-
Cause: Excessively Harsh Reaction Conditions. High temperatures and highly acidic conditions, especially over prolonged periods, can cause sensitive organic molecules to polymerize or decompose.[11][14] Fluorinated compounds can sometimes be more susceptible to degradation under certain conditions.
-
Solution 1: Reduce Reaction Temperature and Time. Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, begin the workup procedure immediately to avoid over-exposure to the harsh conditions.[14]
-
Solution 2: Switch to a Milder Reagent System. As mentioned previously, the Tf₂O/base combination is an excellent choice for substrates that are unstable under traditional high-temperature, strongly acidic conditions.[16][17] These reactions can often be run at temperatures ranging from -20 °C to room temperature, preserving the integrity of sensitive functional groups.[16][18]
-
Frequently Asked Questions (FAQs)
Q1: Why exactly does a fluorine substituent make the Bischler-Napieralski reaction more difficult?
The difficulty stems from a fundamental principle of physical organic chemistry. The reaction is an electrophilic attack on the aromatic ring. Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the pi-system of the benzene ring, making it a poorer nucleophile and thus less reactive toward the electrophilic nitrilium ion. This deactivation increases the energy barrier for the key cyclization step.
Caption: Electronic effect of fluorine deactivating the aromatic ring.
Q2: How do I choose the best dehydrating agent for my fluorinated substrate?
The choice is a balance between reactivity and the stability of your molecule.
| Dehydrating Agent System | Typical Conditions | Advantages | Disadvantages | Best For... |
| POCl₃ | Reflux in Toluene/Acetonitrile | Inexpensive, common | Often insufficient for deactivated rings | Electron-rich or mildly deactivated substrates. |
| P₂O₅ in POCl₃ | High temperature reflux | Very powerful, effective for deactivated rings[6][8][15] | Harsh, can cause decomposition/tarring[11] | Highly electron-poor/deactivated substrates. |
| Polyphosphoric Acid (PPA) | High temperature (100-150 °C) | Strong dehydrating agent, can serve as solvent | Very viscous, difficult workup, harsh conditions | Deactivated substrates where other methods fail. |
| Tf₂O with Base (e.g., 2-Cl-Py, DMAP) | -20 °C to RT in DCM | Very mild, high yielding, tolerates sensitive groups[16][17] | Expensive, requires strict anhydrous conditions | Sensitive, complex, or acid-labile fluorinated substrates.[17] |
Q3: What is the general mechanism I should be aware of?
The reaction is believed to proceed via a nitrilium ion intermediate. The dehydrating agent activates the amide carbonyl, which is then eliminated to form the highly electrophilic nitrilium ion. This powerful electrophile is then attacked by the (albeit deactivated) aromatic ring in an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline product after deprotonation.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Protocols
Protocol 1: Classic Conditions for Deactivated Substrates (P₂O₅/POCl₃)
This protocol is suitable for robust, electron-poor substrates where milder methods have failed.
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the fluorinated β-arylethylamide (1.0 equiv) in anhydrous toluene or xylene (approx. 0.2 M).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus pentoxide (P₂O₅, approx. 1.5-2.0 equiv).
-
Cyclization: Add phosphorus oxychloride (POCl₃, approx. 3.0-5.0 equiv) to the suspension. Heat the reaction mixture to reflux (110-140 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Protocol 2: Mild Conditions for Sensitive Substrates (Tf₂O/2-Chloropyridine)
This is the preferred method for complex molecules with sensitive functional groups.[11][12]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the fluorinated β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution. After 5 minutes, add trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.[11] The solution may change color.
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Trifluoromethanesulfonic anhydride–4-(N,N-dimethylamino)pyridine as a reagent combination for effecting Bischler–Napieraiski cyclisation under mild conditions: application to total syntheses of the Amaryllidaceae alkaloids N-methylcrinasiadine, anhydrolycorinone, hippadine and oxoassoanine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajrconline.org [ajrconline.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Spectrum Analysis of 8-Fluoro-4-methylisoquinoline: A Guide for Structural Elucidation
Introduction: The Structural Significance of Substituted Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic aromatic system provides a versatile template for introducing functional groups that can modulate biological activity. Consequently, the unambiguous structural characterization of novel isoquinoline derivatives is a critical step in drug discovery and development. Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR providing a rapid and detailed fingerprint of a molecule's proton environment.[1][2]
This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-Fluoro-4-methylisoquinoline, a representative example of a disubstituted isoquinoline. We will dissect the expected spectral features, explaining the causal relationships between the molecular structure—specifically the electronic effects of the fluorine and methyl substituents—and the resulting chemical shifts and coupling patterns. By comparing its predicted spectrum with those of simpler, related analogs, we will establish a clear, logical framework for its structural verification. This comparative approach not only validates the assignment for the target molecule but also equips researchers with the analytical principles needed to interpret spectra of other complex heterocyclic systems.
Predicted ¹H NMR Spectrum of 8-Fluoro-4-methylisoquinoline
The structure of 8-Fluoro-4-methylisoquinoline contains six distinct proton environments. The electron-withdrawing nature of the nitrogen atom and the fluorine substituent, combined with the electron-donating character of the methyl group, creates a unique electronic landscape. The analysis of a ¹H NMR spectrum involves interpreting four key pieces of information: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (multiplicity).[3][4]
Below is a table of predicted ¹H NMR spectral data for 8-Fluoro-4-methylisoquinoline, based on established principles of substituent effects in aromatic systems and data from analogous compounds.[5][6]
Table 1: Predicted ¹H NMR Data for 8-Fluoro-4-methylisoquinoline (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-1 | ~9.2 - 9.4 | Singlet (s) | - | Strongly deshielded by the adjacent electronegative nitrogen atom. |
| H-3 | ~8.2 - 8.4 | Singlet (s) | - | Deshielded by the nitrogen atom, but less so than H-1. Appears as a singlet due to the adjacent C-4 substitution. |
| H-5 | ~7.8 - 8.0 | Doublet (d) | JH5-H6 ≈ 8.0 - 8.5 Hz | Typical aromatic proton adjacent to one neighbor (H-6). |
| H-6 | ~7.5 - 7.7 | Triplet (t) | JH6-H5 ≈ 8.0 - 8.5 Hz, JH6-H7 ≈ 7.0 - 7.5 Hz | Appears as a triplet due to coupling with two adjacent protons, H-5 and H-7. |
| H-7 | ~7.2 - 7.4 | Doublet of doublets (dd) | JH7-H6 ≈ 7.0 - 7.5 Hz, JH7-F8 ≈ 9.0 - 10.0 Hz | Deshielded by the adjacent fluorine atom. Split by H-6 and shows a characteristic through-bond coupling to the fluorine at C-8.[7][8] |
| 4-CH₃ | ~2.6 - 2.8 | Singlet (s) | - | Typical chemical shift for a methyl group attached to an aromatic ring. |
To aid in this analysis, the structure and proton numbering scheme are visualized below.
Diagram 1: Structure and Proton Labeling
Caption: Structure of 8-Fluoro-4-methylisoquinoline with proton numbering.
Comparative Analysis: Isolating Substituent Effects
To substantiate our predicted assignments, we compare the spectrum of 8-Fluoro-4-methylisoquinoline with its structural precursors: 4-methylisoquinoline and 8-fluoroisoquinoline. This comparison allows us to isolate the electronic influence of each substituent on the proton chemical shifts.
Table 2: Comparative ¹H NMR Chemical Shift (δ, ppm) Data
| Proton | 4-Methylisoquinoline[9][10] | 8-Fluoroisoquinoline[11] | Predicted 8-Fluoro-4-methylisoquinoline | Key Observation |
| H-1 | ~9.15 | ~9.30 | ~9.2 - 9.4 | Largely unaffected by substituents on the benzene ring. Primarily influenced by the adjacent nitrogen. |
| H-3 | ~8.15 | ~8.55 | ~8.2 - 8.4 | The methyl group at C-4 has a minimal effect. |
| H-5 | ~7.95 | ~7.70 | ~7.8 - 8.0 | The methyl group slightly shields H-5, while the fluorine at C-8 has a more complex effect. |
| H-6 | ~7.65 | ~7.55 | ~7.5 - 7.7 | Position is relatively unperturbed by either substituent. |
| H-7 | ~7.50 | ~7.20 | ~7.2 - 7.4 | Significantly shielded (moved upfield) by the adjacent fluorine atom due to its strong electron-withdrawing inductive effect, which is a key diagnostic feature.[12] |
| H-8 | ~7.75 | - | - | Proton is replaced by Fluorine. |
| 4-CH₃ | ~2.65 | - | ~2.6 - 2.8 | The chemical shift of the methyl group is largely independent of the substituent at the distant C-8 position. |
This comparative analysis reveals two critical diagnostic features for 8-Fluoro-4-methylisoquinoline:
-
The Upfield Shift of H-7: The presence of the fluorine atom at C-8 causes a noticeable upfield shift for the adjacent H-7 proton compared to its position in 4-methylisoquinoline.
-
H-F Coupling: The signal for H-7 is expected to be a doublet of doublets, showing not only coupling to H-6 but also a larger coupling constant (JHF) of approximately 9-10 Hz from the through-bond interaction with the fluorine atom. This is an unambiguous indicator of the fluorine's position relative to H-7.[7]
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for a small organic molecule like 8-Fluoro-4-methylisoquinoline.
Diagram 2: General Workflow for ¹H NMR Spectrum Analysis
Caption: Standard workflow from sample preparation to final structure verification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified 8-Fluoro-4-methylisoquinoline sample into a clean, dry vial.[13] For small molecules, this concentration provides a good signal-to-noise ratio without causing line broadening due to viscosity.[14]
-
Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[15] The solvent must be deuterated to avoid a large interfering solvent signal and to provide the deuterium lock signal for the spectrometer.
-
Add an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm for calibrating the chemical shift axis.[16]
-
Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Particulates will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[13]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform the "lock" and "shim" procedures. The lock command stabilizes the magnetic field by monitoring the deuterium signal of the solvent. Shimming involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume, which is critical for achieving sharp spectral lines.[17]
-
Set up a standard 1D proton experiment. Key parameters include the spectral width (typically -2 to 12 ppm for organic molecules), the acquisition time (usually 2-4 seconds for good resolution), and the relaxation delay (1-5 seconds to allow protons to return to equilibrium between scans).
-
Acquire the data. The number of scans can be adjusted (e.g., 8, 16, or 32) to achieve the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.
-
Manually correct the phase of the spectrum to ensure all peaks are upright and have a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[18]
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal to assign them to the specific protons in the molecule, as outlined in Table 1.
-
Conclusion
The ¹H NMR analysis of 8-Fluoro-4-methylisoquinoline is a clear demonstration of how fundamental NMR principles can be applied to elucidate the structure of complex heterocyclic molecules. By understanding the predictable electronic effects of substituents, a detailed and accurate spectral prediction can be formulated. The key to confirming this structure lies in a comparative analysis, where the influences of the methyl and fluoro groups are isolated by examining simpler analogs. Specifically, the characteristic upfield shift and H-F coupling pattern of the H-7 proton serve as definitive markers for the 8-fluoro substitution pattern. Adherence to a rigorous and well-validated experimental protocol ensures the acquisition of high-quality data, making the final structural assignment a matter of logical deduction supported by empirical evidence.
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University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Kátai, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1293. Available at: [Link]
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Kupce, Ē., & Freeman, R. (2007). NMR data collection and analysis protocol for high-throughput protein structure determination. Journal of Biomolecular NMR, 38(1), 3-11. Available at: [Link]
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Huber, C. D., & Hart, H. (1973). Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic shifts. The Journal of Organic Chemistry, 38(11), 2015-2018. Available at: [Link]
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Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Abstract available at: [Link]
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Lodewyk, M. W., et al. (2012). Computational Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of chemical theory and computation, 8(8), 2847–2856. Available at: [Link]
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StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. Retrieved from [Link]
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ChemTime. (2020, December 25). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
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Suguna, H., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153. Available at: [Link]
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Gerig, J. T. (2003). Fluorine NMR. eMagRes. Available at: [Link]
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Western Kentucky University. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. WKU ScholarWorks. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. Available at: [Link]
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985665, 8-Fluoroisoquinoline. Retrieved from [Link]
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Nałęcz-Jawecki, P., et al. (2022). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 12(2), 164. Available at: [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Kátai, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. Retrieved from [Link]
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Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]
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ANATOLIA. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
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ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 8-Fluoro-Isoquinolines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. The isoquinoline core, a prominent feature in numerous natural and synthetic biologically active compounds, is a prime candidate for such modification. This guide provides a comprehensive comparison of the biological activity of 8-fluoro-isoquinolines versus their non-fluorinated counterparts, drawing upon established principles of medicinal chemistry and available experimental data. While direct head-to-head comparative studies on a single pair of 8-fluoro and non-fluorinated isoquinolines are not extensively documented in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for understanding the profound impact of 8-fluorination.
The Rationale for 8-Fluorination: A Physicochemical Perspective
The introduction of a fluorine atom at the 8-position of the isoquinoline ring induces significant alterations in the molecule's physicochemical properties, which in turn modulate its biological activity. These changes are rooted in the unique characteristics of the fluorine atom: high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.
Key Physicochemical Changes:
-
Electronic Effects: Fluorine's strong electron-withdrawing nature can significantly alter the electron distribution within the isoquinoline ring system. This can modulate the pKa of the basic nitrogen atom, influencing the compound's ionization state at physiological pH. A change in pKa can impact solubility, membrane permeability, and the ability to interact with biological targets.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a property quantified by the octanol-water partition coefficient (logP).[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach intracellular targets.[2][3] However, the impact of fluorination on lipophilicity can be complex and context-dependent.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s.[2] This inherent stability can protect the molecule from metabolic degradation, leading to an extended biological half-life and improved pharmacokinetic properties.[2][5]
-
Conformational Effects: The small size of the fluorine atom typically results in minimal steric hindrance. However, its presence can influence the preferred conformation of the molecule, which can have a profound impact on its ability to bind to the specific three-dimensional architecture of a biological target.[2]
Comparative Biological Activity: 8-Fluoro vs. Non-Fluorinated Isoquinolines
The aforementioned physicochemical alterations translate into tangible differences in biological activity. The following sections compare the expected and observed effects of 8-fluorination on key pharmacological parameters.
Metabolic Stability
Non-Fluorinated Isoquinolines: The isoquinoline ring, particularly at positions susceptible to oxidation, can be a primary site of metabolism. Hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway that can lead to rapid clearance and reduced bioavailability of the parent compound.
8-Fluoro-Isoquinolines: The introduction of a fluorine atom at the 8-position can effectively block this site from metabolic attack. The high strength of the C-F bond makes it resistant to enzymatic oxidation, thereby enhancing the metabolic stability of the molecule.[2] This is a cornerstone of the "fluorine advantage" in drug design. For instance, studies on other fluorinated compounds have demonstrated significantly improved metabolic stability in human and mouse liver microsomes.[6]
Experimental Workflows
To empirically validate the theoretical advantages of 8-fluorination, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for assessing key biological parameters.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Prepare Liver Microsomes: Obtain commercially available pooled human or rodent liver microsomes.
-
Compound Incubation: Incubate the test compound (both 8-fluoro and non-fluorinated isoquinolines) at a final concentration of 1 µM with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench Reaction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram of In Vitro Metabolic Stability Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Membrane Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Prepare Donor Plate: Add the test compounds (dissolved in a buffer at a specific pH, e.g., 7.4) to a 96-well donor plate.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer.
-
Coat Filter Plate: A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assemble Sandwich: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compounds to permeate from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated.
Diagram of PAMPA Workflow:
Caption: Principle of a competitive binding assay for determining target affinity.
Data Summary and Interpretation
The data obtained from these assays can be summarized in a comparative table to facilitate a clear understanding of the impact of 8-fluorination.
| Property | Non-Fluorinated Isoquinoline | 8-Fluoro-Isoquinoline | Expected Outcome |
| Metabolic Stability (t½ in HLM) | Lower | Higher | 8-Fluorination increases metabolic stability. |
| Membrane Permeability (Pe) | Lower | Higher | 8-Fluorination enhances membrane permeability. |
| Target Binding Affinity (IC50/Ki) | Varies | Potentially Higher | 8-Fluorination may improve binding affinity. |
Interpretation:
-
An increase in the half-life (t½) in the metabolic stability assay for the 8-fluoro analog would confirm that this position is a metabolic "soft spot" in the non-fluorinated parent and that fluorination effectively blocks this liability.
-
A higher permeability coefficient (Pe) for the 8-fluoro derivative in the PAMPA assay would be consistent with an increase in lipophilicity and improved passive diffusion across membranes.
-
A lower IC50 or Ki value in the target binding assay would indicate that the electronic and conformational changes induced by the 8-fluoro substituent lead to a more favorable interaction with the biological target. For instance, computational calculations have suggested that fluorination of an isoquinoline ring can be beneficial for ligand-copper interactions in certain metalloenzymes. [7]
Conclusion
The strategic introduction of a fluorine atom at the 8-position of the isoquinoline scaffold is a powerful tool in medicinal chemistry for optimizing the pharmacological properties of lead compounds. The anticipated benefits include enhanced metabolic stability, improved membrane permeability, and potentially increased target binding affinity. While this guide provides a framework based on established principles and data from related compounds, it is imperative for researchers to conduct direct comparative studies on their specific isoquinoline derivatives to empirically validate these advantages. The experimental protocols detailed herein provide a robust starting point for such investigations, enabling a data-driven approach to the design of more effective and durable therapeutic agents.
References
- A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analo - Benchchem.
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC. Available at: [Link]
-
Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Available at: [Link]
-
Direct Optofluidic Measurement of the Lipid Permeability of Fluoroquinolones - PubMed. Available at: [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed. Available at: [Link]
-
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available at: [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available at: [Link]
-
Direct Optofluidic Measurement of the Lipid Permeability of Fluoroquinolones - PMC - NIH. Available at: [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. Available at: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. Available at: [Link]
-
Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective - Advances in Engineering. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available at: [Link]
-
(PDF) Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]
-
8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem - NIH. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. Available at: [Link]
-
Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography. Available at: [Link]
-
(PDF) Identification of new high affinity targets for Roquin based on structural conservation. Available at: [Link]
-
Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Available at: [Link]
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Showing Compound Isoquinoline (FDB012557) - FooDB. Available at: [Link]
-
Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol - Journal of Science and Practice of Pharmacy. Available at: [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. Available at: [Link]
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LC-MS fragmentation patterns of 8-Fluoro-4-methylisoquinoline
LC-MS/MS Fragmentation Dynamics: A Comparative Guide to 8-Fluoro-4-methylisoquinoline and Structural Analogs
Introduction
8-Fluoro-4-methylisoquinoline is a highly specialized fluorinated N-heterocycle, frequently utilized as a critical building block and pharmacophore in modern drug discovery—most notably in the synthesis of PERK (Protein kinase RNA-like endoplasmic reticulum kinase) inhibitors [1]. For Drug Metabolism and Pharmacokinetics (DMPK) scientists and analytical chemists, understanding the exact collision-induced dissociation (CID) behavior of this moiety is essential. Accurate mapping of its fragmentation pathways enables the development of robust Multiple Reaction Monitoring (MRM) assays and facilitates the structural elucidation of downstream in vivo metabolites.
This guide provides an in-depth, comparative analysis of the LC-MS/MS fragmentation patterns of 8-Fluoro-4-methylisoquinoline against its structural analogs, detailing the mechanistic causality behind its gas-phase behavior and providing a self-validating experimental protocol for its quantification.
Part 1: Causality in Fragmentation Mechanisms
The fragmentation of 8-Fluoro-4-methylisoquinoline under positive electrospray ionization (ESI+) is not random; it is strictly governed by the thermodynamic stability of the resulting product ions. The gas-phase dissociation is driven by three distinct structural features:
-
Isoquinoline Core Ring Opening (Loss of HCN): The most defining characteristic of isoquinoline derivatives is the neutral loss of hydrogen cyanide (HCN, 27 Da) [2]. This occurs via the cleavage of the nitrogen-containing heteroaromatic ring. The protonated precursor ion undergoes a ring-opening rearrangement, expelling HCN to form a highly stable hydrocarbon cation.
-
C4-Methyl Radical Ejection: The presence of a methyl group at the C4 position introduces a competing homolytic cleavage pathway: the loss of a methyl radical (•CH
, 15 Da). This forms a highly stabilized, delocalized radical cation across the remaining aromatic system. -
C8-Fluorine Elimination: Fluorinated aromatics typically exhibit the loss of hydrogen fluoride (HF, 20 Da) or a fluorine radical (•F, 19 Da). Because the fluorine is at the C8 position—in close spatial proximity to the nitrogen heteroatom and adjacent ring protons—the elimination of HF is sterically and electronically favored over the loss of a fluorine radical, leading to a stable fused-ring product ion [3].
Proposed MS/MS fragmentation pathway of 8-Fluoro-4-methylisoquinoline.
Part 2: Comparative Fragmentation Analysis
To objectively evaluate the analytical behavior of 8-Fluoro-4-methylisoquinoline, we must compare it against its non-fluorinated and non-methylated analogs. The table below summarizes how specific functional group additions shift the dominant MS/MS pathways and alter the optimal collision energies (CE) required for maximum transmission.
| Compound | Exact Mass | Precursor Ion [M+H]⁺ | Major Product Ions (m/z) | Putative Neutral Losses | Optimal CE (eV) |
| 4-Methylisoquinoline | 143.07 | 144.1 | 129.1, 117.1 | •CH | 25 - 30 |
| 8-Fluoroisoquinoline | 147.05 | 148.1 | 128.1, 121.1 | HF (20 Da), HCN (27 Da) | 28 - 32 |
| 8-Fluoro-4-methylisoquinoline | 161.06 | 162.1 | 147.1, 142.1, 135.1, 115.1 | •CH | 22 - 35 |
Key Insight: The addition of the electron-withdrawing fluorine atom at C8 increases the energy required to break the aromatic system, slightly raising the optimal collision energy compared to 4-methylisoquinoline. The transition m/z 162.1 → 142.1 (loss of HF) is highly specific and should be prioritized as the primary quantifier ion in complex biological matrices to avoid cross-talk with endogenous non-fluorinated species.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standard (IS) correction and matrix blank checks to proactively identify ionization suppression or carryover.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/matrix into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a stable-isotope internal standard (e.g., 8-Fluoro-4-methylisoquinoline-d3). Causality: The organic solvent denatures matrix proteins, while the matched isotopic IS corrects for any variable recovery or matrix-induced ion suppression during ESI.
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.
Step 2: Liquid Chromatography (LC) Separation
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation in ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3 minutes. Hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry (MS/MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
MRM Transitions for 8-Fluoro-4-methylisoquinoline:
-
Quantifier:m/z 162.1 → 142.1 (CE: 25 eV)
-
Qualifier:m/z 162.1 → 135.1 (CE: 32 eV)
-
Step 4: System Suitability and Validation Checks
-
Matrix Blank Check: Inject a blank matrix sample (no analyte, no IS) immediately following the highest calibration standard. The signal at the analyte retention time must be <20% of the Lower Limit of Quantitation (LLOQ) to confirm the absence of carryover.
-
Ion Ratio Verification: The ratio between the quantifier (m/z 142.1) and qualifier (m/z 135.1) ions must remain within ±20% of the neat standard across all unknown samples to confirm peak purity.
Self-validating LC-MS/MS experimental workflow for isoquinoline quantification.
References
- GlaxoSmithKline Intellectual Property Development Limited. (2018).
-
Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733.[Link]
-
Fabre, N., Rustan, I., de Hoffmann, E., & Quetin-Leclercq, J. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 904(1), 35-46.[Link]
Navigating the Solid-State Landscape: A Comparative Guide to the Crystallography of 8-Fluoro-4-methylisoquinoline Salts
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is not merely an academic exercise; it is a cornerstone of rational drug design and development. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, profoundly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide delves into the crystallographic analysis of 8-Fluoro-4-methylisoquinoline salts, a class of compounds with significant potential in medicinal chemistry.
While a comprehensive search of publicly available crystallographic databases reveals a notable absence of deposited crystal structures for 8-Fluoro-4-methylisoquinoline and its salts, this guide will provide a robust framework for obtaining and analyzing this critical data. We will present a detailed, field-proven experimental workflow for the synthesis, crystallization, and structural elucidation of novel isoquinoline salts. Furthermore, by drawing comparisons with structurally related isoquinoline derivatives for which crystal structures are known, we will offer insights into the potential solid-state behavior of this target molecule.
The Pivotal Role of Crystal Structure in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its solid-state chemistry. A single molecule can often crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph, having a unique crystal lattice arrangement, can exhibit distinct physicochemical properties. Therefore, the ability to selectively crystallize and structurally characterize the most stable and efficacious form is paramount.
Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for unambiguously determining the molecular structure and packing of a crystalline solid.[1][2] This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's behavior and for securing intellectual property.
Experimental Workflow for Crystal Structure Determination of Novel Isoquinoline Salts
The following protocol outlines a systematic approach to obtaining high-quality single crystals of a novel isoquinoline salt, such as a salt of 8-Fluoro-4-methylisoquinoline, and determining its crystal structure.
Caption: Generalized workflow for the determination of the crystal structure of a novel isoquinoline salt.
Part 1: Synthesis and Purification
The synthesis of the parent isoquinoline is the logical first step. Numerous methods exist for the synthesis of isoquinoline derivatives.[3][4][5] For 8-Fluoro-4-methylisoquinoline, a multi-step synthesis would likely be required, followed by rigorous purification to remove any impurities that could hinder crystallization.
Experimental Protocol: Synthesis of Isoquinoline Derivatives (General)
A common method for synthesizing substituted isoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine.[5]
-
Acylation: React the appropriate β-phenylethylamine with an acyl chloride or anhydride to form the corresponding amide.
-
Cyclization: Treat the amide with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to induce cyclization and formation of a dihydroisoquinoline.
-
Dehydrogenation: The resulting dihydroisoquinoline can be dehydrogenated using a catalyst like palladium on carbon to yield the aromatic isoquinoline.
Following synthesis, the crude product must be purified, typically by column chromatography or recrystallization, to achieve a purity of >99%, which is ideal for crystallization trials.
Part 2: Salt Formation and Crystallization
The formation of salts is a common strategy to improve the physicochemical properties of a drug candidate. A salt screening study should be performed using a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, hydrobromide, mesylate, tartrate).
Experimental Protocol: Crystallization Screening
The goal of crystallization is to slowly grow well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in all dimensions).[1][6]
-
Solvent Selection: The solubility of the salt in a range of solvents should be determined. Ideal crystallization solvents are those in which the compound is sparingly soluble.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This can be achieved by covering the vial with a perforated film.[7]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Part 3: Data Collection and Structure Solution
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.[1][6]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and displacement parameters.[8]
Comparative Analysis of Structurally Related Isoquinolines
In the absence of specific data for 8-Fluoro-4-methylisoquinoline salts, we can infer potential structural features by examining related compounds for which crystal structures have been determined.
| Feature | 4-Methylisoquinoline (Hypothetical) | 8-Fluoroisoquinoline (Hypothetical) | 8-Fluoro-4-methylisoquinoline Salt (Expected) |
| Primary Intermolecular Interactions | π-π stacking, C-H···π interactions | Dipole-dipole interactions (C-F bond), π-π stacking | Ion pairing, hydrogen bonding to counter-ion, π-π stacking, potential C-F···H interactions |
| Influence of Substituents on Packing | The methyl group can influence stacking by creating steric hindrance or participating in weak C-H···π interactions. | The highly electronegative fluorine atom can introduce significant dipole moments, leading to specific packing arrangements. | The combination of the methyl group and the fluorine atom, along with the counter-ion, will create a complex interplay of steric and electronic effects that dictate the crystal packing. |
| Potential for Polymorphism | Moderate, dependent on crystallization conditions. | High, due to the potential for different arrangements of the C-F dipoles. | Very high, as different salt forms and solvates are possible, each with its own potential for polymorphism. |
The introduction of a fluorine atom at the 8-position is expected to have a significant impact on the electronic properties and intermolecular interactions of the isoquinoline ring. The strong electronegativity of fluorine can lead to the formation of C-H···F hydrogen bonds and influence the π-π stacking interactions. The methyl group at the 4-position will introduce steric bulk, which will also play a crucial role in the crystal packing.
When a salt is formed, the dominant intermolecular interactions will be the ionic bonds between the protonated isoquinoline nitrogen and the counter-ion. Hydrogen bonding between the N-H group and the counter-ion will be a primary determinant of the crystal structure. The nature of the counter-ion (e.g., its size, shape, and hydrogen bonding capacity) will therefore be a critical factor in determining the resulting crystal structure.
Conclusion
While the crystal structure of 8-Fluoro-4-methylisoquinoline salts remains to be elucidated, this guide provides a comprehensive roadmap for researchers to obtain this vital data. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, the three-dimensional atomic arrangement of these promising compounds can be determined. The insights gained from such studies will be invaluable for understanding their solid-state properties and for advancing their development as potential therapeutic agents. The comparative analysis with related structures underscores the importance of considering the subtle interplay of steric and electronic effects in predicting and controlling the crystalline forms of these and other novel APIs.
References
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. [Link]
-
Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. TutorsGlobe. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;... ResearchGate. [Link]
-
ISOQUINOLINE. Ataman Kimya. [Link]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. PMC. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Protheragen. [Link]
-
8-Fluoroisoquinoline | C9H6FN | CID 26985665. PubChem. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Isoquinoline, 4-methyl- | C10H9N | CID 640939. PubChem. [Link]
-
4-Methylquinoline | C10H9N | CID 10285. PubChem. [Link]
-
(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]
-
Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]
-
Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
4-methylisoquinoline. ChemSrc. [Link]
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- 2. benchchem.com [benchchem.com]
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- 4. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. journals.iucr.org [journals.iucr.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
Safety Operating Guide
8-Fluoro-4-methylisoquinoline proper disposal procedures
Topic: 8-Fluoro-4-methylisoquinoline: Proper Disposal & Handling Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
PART 1: EXECUTIVE SAFETY DIRECTIVE
8-Fluoro-4-methylisoquinoline is a halogenated heterocyclic organic compound. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, it must be handled as a Hazardous Halogenated Substance .[1]
The Golden Rule of Disposal:
NEVER dispose of this compound down the drain or in general trash. ALWAYS segregate this compound into Halogenated Waste streams due to the presence of the Fluorine atom (C-F bond), which generates hydrofluoric acid (HF) upon combustion, requiring specialized incineration scrubbers.[1]
PART 2: HAZARD IDENTIFICATION & CAUSALITY
To ensure a self-validating safety protocol, you must understand the chemical reasons behind the hazards.[1]
Physical & Chemical Hazard Profile
| Property | Classification | Mechanistic Insight (Causality) |
| Chemical Class | Halogenated Heterocycle | The isoquinoline ring provides stability; the fluorine atom adds metabolic stability but necessitates high-temperature destruction. |
| Primary Hazards | Irritant (Skin/Eye/Resp) | Nitrogen-containing heterocycles often interact with biological membranes/proteins, causing irritation (H315, H319, H335).[1] |
| Combustibility | Combustible Organic | Like most low-molecular-weight organics, it will burn, but the fluorine content may retard ignition slightly compared to non-halogenated analogs.[1] |
| Environmental | Aquatic Toxicity (Likely) | Fluorinated organics often resist biodegradation. Release into water systems can lead to long-term persistence (H411/H412). |
PART 3: PRE-DISPOSAL PROTOCOL (The Self-Validating System)
A "self-validating" system means the workflow prevents errors before they happen. Follow this logic gate before moving to the disposal bin.
Step 1: The Segregation Check
-
Question: Does the waste container label say "Halogenated"?
-
Validation: If NO , stop. You cannot put 8-Fluoro-4-methylisoquinoline in a non-halogenated solvent drum (e.g., pure Acetone/Ethanol waste).[1]
-
Why? Non-halogenated waste is often burned in standard kilns. If you introduce Fluorine, the resulting HF gas can corrode the kiln's lining, leading to facility shutdowns and regulatory fines.[1]
Step 2: Chemical Quenching (Only if Reactive)
-
Status: 8-Fluoro-4-methylisoquinoline is generally stable.[2]
-
Action: No chemical quenching (e.g., adding acid/base) is required unless it was used in a reaction with reactive species (like hydrides or organometallics).[1] If unreacted material remains, dispose of it as Solid Hazardous Waste .[1]
PART 4: DISPOSAL WORKFLOWS
Scenario A: Disposal of Pure Solid Substance
-
Context: Expired shelf-life or excess dry powder.
-
Protocol:
-
Do not dissolve in solvent just to dispose of it (this increases waste volume unnecessarily).
-
Place the original vial (cap tight) inside a clear, sealable secondary bag.
-
Label as "Solid Hazardous Waste - Halogenated Organic."
-
List constituents: "8-Fluoro-4-methylisoquinoline."
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO).[1]
-
Protocol:
-
Identify the Solvent:
-
If solvent is DCM/Chloroform: Use Halogenated Waste carboy.
-
If solvent is Acetone/Methanol: STILL use Halogenated Waste carboy because the solute (8-Fluoro...) contains fluorine.
-
-
Pour: Transfer liquid to the carboy using a funnel.
-
Log: Immediately record the addition on the waste tag.
-
Scenario C: Contaminated Debris (Sharps/Glass)
-
Context: Syringes, TLC plates, or pipettes contaminated with the substance.[1]
-
Protocol:
-
Evaporate volatile solvents in a fume hood.
-
Place dry debris into the Solid Hazardous Waste drum (often a blue or black poly drum).
-
Do not place in regular broken glass boxes.
-
PART 5: VISUALIZATION OF LOGIC
The following diagram illustrates the decision matrix for segregating this specific chemical.
Caption: Decision matrix for segregating 8-Fluoro-4-methylisoquinoline. Note that even in non-halogenated solvents, the mixture defaults to halogenated waste streams due to the fluorine content.[1]
PART 6: EMERGENCY SPILL PROCEDURES
Immediate Action Plan:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust).[3] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Cover with an absorbent pad or vermiculite.
-
-
Cleanup:
PART 7: SCIENTIFIC GROUNDING & REFERENCES
Why Incineration? The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Standard thermal treatment or biodegradation is often insufficient to break this bond. Incomplete combustion can lead to the formation of toxic fluorinated byproducts.[6] Therefore, professional chemical incineration at temperatures exceeding 1100°C is the required standard for final destruction [1].[1]
Regulatory Context (RCRA): While 8-Fluoro-4-methylisoquinoline may not be explicitly listed on the EPA "P" or "U" lists, it falls under the "Characteristic" waste definition if it exhibits toxicity or if mixed with listed solvents (F-list).[1] The generator is responsible for making this determination [2].
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Available at: [Link]
-
Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7][8][9] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Sources
Personal protective equipment for handling 8-Fluoro-4-methylisoquinoline
Advanced Safety and Operational Logistics for Handling 8-Fluoro-4-methylisoquinoline
As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements associated with halogenated heterocycles. 8-Fluoro-4-methylisoquinoline is a highly specialized fluorinated nitrogen heterocycle, primarily utilized as a critical building block in the synthesis of PERK (Protein kinase RNA-like endoplasmic reticulum kinase) inhibitors[1]. These inhibitors are at the forefront of therapeutic development for neurodegenerative diseases and secretory cell cancers[1]. However, the exact structural features that make this compound biologically valuable—its lipophilicity, the electron-withdrawing nature of the fluorine atom, and the basicity of the isoquinoline nitrogen—also render it a significant occupational hazard.
This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE) and operational workflows required to handle 8-Fluoro-4-methylisoquinoline safely, ensuring scientific integrity and personnel protection.
Hazard Profile & Causality Analysis
The parent scaffold, isoquinoline, is classified as an acute toxin and a severe irritant[2]. The addition of the fluorine atom at the 8-position and a methyl group at the 4-position increases the molecule's volatility and its ability to cross lipid bilayers.
-
Dermal Toxicity : The high lipophilicity allows for rapid transdermal penetration. Upon entering the bloodstream, it can disrupt cellular respiration[2].
-
Ocular/Mucosal Irritation : The nitrogen lone pair acts as a Lewis base, causing localized tissue damage, protein denaturation, and severe eye irritation upon contact[3].
-
Environmental Persistence : The highly stable carbon-fluorine bond resists natural biodegradation, making it a chronic hazard to aquatic ecosystems[2].
Quantitative Hazard Summary
| Hazard Category | GHS Classification | Mechanistic Causality / Exposure Limit |
| Acute Toxicity (Oral) | Category 4 | LD50 ~360-615 mg/kg (based on isoquinoline). Rapid GI absorption[3]. |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin (H311). High lipid solubility drives permeation[2]. |
| Skin/Eye Irritation | Category 2 | Causes serious eye irritation (H319). Lewis base interaction with mucosal proteins[3]. |
| Environmental | Chronic 3 | Harmful to aquatic life with long-lasting effects (H412). Resists biodegradation[3]. |
Mechanistic PPE Configuration Protocol
Do not rely on default laboratory PPE. The selection must be deliberate and grounded in the chemical's specific permeation profile.
-
Hand Protection (Double-Gloving System)
-
Protocol: Wear a 4-mil Nitrile inner glove and an 8-mil Neoprene or Butyl rubber outer glove.
-
Causality: Nitrile provides excellent tactile dexterity but degrades rapidly upon prolonged exposure to lipophilic aromatic heterocycles. The Neoprene outer layer provides the primary chemical barrier against halogenated aromatics, preventing breakthrough.
-
-
Eye and Face Protection
-
Protocol: Tight-fitting chemical splash goggles combined with an 8-inch polycarbonate face shield[4].
-
Causality: Standard safety glasses offer zero protection against organic vapors. Goggles prevent vapor condensation on the conjunctiva, while the face shield protects the epidermis from micro-splashes during solvent addition and reaction quenching.
-
-
Respiratory Protection
-
Protocol: Handling must occur inside a certified fume hood. If engineering controls fail or during a spill, a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges (e.g., 6001 series) is mandatory[4].
-
Causality: The vapor pressure of methylisoquinolines can cause acute respiratory irritation. OV cartridges utilize activated carbon to physically adsorb the volatile organic components before they reach the pulmonary alveoli.
-
-
Body Protection
-
Protocol: Flame-resistant (FR), fluid-impermeable lab coat (e.g., Tyvek or Nomex) with knit cuffs, fully buttoned.
-
Self-Validating Operational Workflow
Every step in handling 8-Fluoro-4-methylisoquinoline must include a built-in validation check to ensure the integrity of the safety system before proceeding.
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm)[5].
-
Self-Validation: Tape a single Kimwipe to the bottom of the sash. The tissue must pull inward steadily without fluttering erratically (which would indicate dangerous turbulence).
Step 2: Static-Free Weighing and Transfer
-
Action: Use an anti-static weighing boat and a grounded micro-spatula. Fluorinated powders are highly prone to generating static charges, which can lead to aerosolization.
-
Self-Validation: Slowly bring the spatula near the powder. If the powder "jumps" or clings to the metal, stop immediately. Discharge the static using an anti-static ionizing gun before proceeding.
Step 3: Reaction Setup and Dissolution
-
Action: Transfer the pre-weighed 8-Fluoro-4-methylisoquinoline into the reaction flask and add the designated solvent (e.g., Dichloromethane or Dimethylformamide) entirely within the fume hood.
-
Self-Validation: Visually inspect the flask against a dark background to confirm 100% dissolution. Do not remove the sealed reaction vessel from the primary containment zone until no particulate matter remains.
Step 4: Immediate Decontamination
-
Action: Wipe down all spatulas, balances, and immediate bench surfaces with a 10% sodium hypochlorite (bleach) solution, followed by an isopropanol rinse[6].
-
Causality: The oxidative power of bleach degrades the active pharmaceutical ingredient (API), while isopropanol removes any residual lipophilic fragments.
Spill Containment & Disposal Logistics
In the event of an accidental release, follow this procedural response:
-
Evacuation & Isolation : For spills exceeding 50 grams or 50 mL of solution, immediately evacuate the local area and lower the fume hood sash[7].
-
Neutralization & Absorption : Do NOT use water, which can spread the lipophilic compound. Cover the spill entirely with an inert, high-capacity absorbent such as vermiculite, sand, or diatomaceous earth[7].
-
Collection : Using non-sparking polypropylene tools, sweep the absorbed material into a highly visible, sealable hazardous waste container[7].
-
Disposal : Label the container explicitly as "Toxic Organic Solid Waste (Fluorinated Isoquinoline)". Store in a secondary containment tray and dispose of via a licensed hazardous waste contractor in strict accordance with local EPA/OSHA regulations[5].
Operational Safety & Handling Workflow
Operational safety and spill response workflow for handling 8-Fluoro-4-methylisoquinoline.
References
- WIPO (PCT). Isoquinoline derivatives as perk inhibitors. Patent WO2018015879A1.
-
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance (OSHA 3404-11R). Available at:[Link]
Sources
- 1. WO2018015879A1 - Isoquinoline derivatives as perk inhibitors - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. osha.gov [osha.gov]
- 6. cheng.auth.gr [cheng.auth.gr]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
